5-(Trifluoromethyl)pyridazine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-4(5(12)13)11-10-2-3/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCAVCZOSBFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by available data.
Introduction: The Significance of Fluorinated Pyridazines
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate properties like lipophilicity and pKa. When appended to a pyridazine scaffold—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting molecule becomes a valuable building block for the synthesis of novel bioactive compounds. Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Therefore, this compound stands as a promising starting material for the development of new therapeutics and functional materials.
Physicochemical Properties
Table 1: Chemical Identifiers and Predicted Properties of this compound
| Property | Value | Source |
| CAS Number | 1211535-95-3 | 2[2] |
| Molecular Formula | C6H3F3N2O2 | --INVALID-LINK--[3] |
| Molecular Weight | 192.10 g/mol | 2[2] |
| Monoisotopic Mass | 192.01466 Da | --INVALID-LINK--[3] |
| SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F | --INVALID-LINK--[3] |
| InChI Key | OWVCAVCZOSBFBJ-UHFFFAOYSA-N | --INVALID-LINK--[3] |
| Predicted XlogP | 0.6 | --INVALID-LINK--[3] |
| Predicted pKa | ~3-4 | Inferred from similar compounds |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol | Inferred from similar compounds |
Note: Predicted values should be confirmed by experimental analysis.
The predicted pKa is based on the electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring, which would increase the acidity of the carboxylic acid compared to benzoic acid. For comparison, the experimental pKa of the similar compound 5-(Trifluoromethyl)pyridine-2-carboxylic acid is approximately 3.13.[4]
Synthesis of this compound
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the 1,4-dicarbonyl intermediate.
-
To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.
-
Slowly add glyoxal at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
The causality behind this step is a Claisen-type condensation to form the 1,4-dicarbonyl precursor necessary for the subsequent cyclization.
-
-
Step 2: Cyclocondensation with Hydrazine.
-
To the reaction mixture from Step 1, add hydrazine hydrate dropwise.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
The addition of hydrazine triggers a cyclocondensation reaction, forming the pyridazine ring. The two nitrogen atoms of hydrazine react with the two carbonyl groups of the intermediate to form the heterocyclic core.
-
Upon cooling, the ethyl ester of this compound is expected to precipitate.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Isolate the ester from Step 2 and dissolve it in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux to facilitate the saponification of the ester.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, this compound.
-
The product can be purified by recrystallization.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the pyridazine ring. |
| ¹³C NMR | - A signal for the carboxylic carbon (~165-175 ppm).- Signals for the aromatic carbons of the pyridazine ring.- A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -CF3 group. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (192.0147 m/z). |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-deficient pyridazine ring, the strongly electron-withdrawing trifluoromethyl group, and the versatile carboxylic acid functionality.
Figure 2: Reactivity map of this compound.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site for many transformations.
-
Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions.
-
Amidation: It can form amides by reacting with amines, often facilitated by coupling agents like DCC or EDC. This is a crucial reaction for building larger molecules in drug discovery.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Decarboxylation: Under harsh conditions, decarboxylation might occur, though the stability of the pyridazine ring makes this less favorable than in other systems.
-
-
Reactivity of the Pyridazine Ring: The pyridazine ring is electron-deficient, which influences its reactivity.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic substitution but could potentially activate it for nucleophilic aromatic substitution, although this is generally challenging on pyridazine rings without a suitable leaving group.
-
Applications in Research and Development
The unique combination of a trifluoromethyl group and a pyridazine carboxylic acid scaffold makes this molecule a highly attractive building block in several areas of research.
-
Medicinal Chemistry:
-
Kinase Inhibitors: The pyridazine core is a known scaffold in the design of various kinase inhibitors.[5] The carboxylic acid handle allows for the straightforward introduction of various side chains to explore structure-activity relationships (SAR) and target specific kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Agents: Fluorinated pyridazines have shown promise as antimicrobial agents.[1] The introduction of the trifluoromethyl group can enhance the antimicrobial activity of the parent pyridazine scaffold.
-
-
Agrochemicals:
-
Trifluoromethyl-substituted heterocycles are prevalent in modern agrochemicals, including herbicides and fungicides.[6] The structural features of this compound make it a candidate for derivatization into new crop protection agents.
-
-
Materials Science:
-
The pyridazine moiety can act as a ligand for metal complexes, and the trifluoromethyl group can impart desirable properties such as thermal stability and altered electronic characteristics. This makes the molecule a potential precursor for the synthesis of novel coordination polymers and functional materials.
-
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block with significant potential in drug discovery, agrochemical research, and materials science. Its unique combination of a fluorinated functional group and a reactive carboxylic acid on a biologically relevant pyridazine core provides a rich platform for chemical exploration. While comprehensive experimental data is still emerging, the predicted properties and reactivity profile outlined in this guide provide a solid foundation for researchers to leverage this promising molecule in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 1211535-95-3|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(Trifluoromethyl)pyridazine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the construction of the pyridazine core to form 3-methyl-5-(trifluoromethyl)pyridazine, followed by the selective oxidation of the methyl group to the desired carboxylic acid. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure reproducibility and success in the laboratory.
Introduction
The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a widely employed strategy in modern drug discovery. This is due to the unique physicochemical properties the trifluoromethyl group imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is also a privileged scaffold found in numerous biologically active compounds. The combination of these two moieties in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide will elucidate a practical and efficient pathway for its preparation.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached through a two-step sequence. The first part of the synthesis focuses on the formation of the pyridazine ring with the required trifluoromethyl and methyl substituents in the correct positions. The second part involves the functional group transformation of the methyl group into a carboxylic acid.
CAS 1211535-95-3 structural information
An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase For Researchers, Scientists, and Drug Development Professionals
Editorial Note: The initial query for CAS 1211535-95-3 identified "5-(Trifluoromethyl)pyridazine-3-carboxylic acid"[1]. However, a comprehensive analysis of pharmacological data suggests a likely intended focus on the well-characterized Wip1 phosphatase inhibitor, GSK2830371, which is associated with CAS 1404456-53-6[2][3][4]. This guide will provide an in-depth technical overview of GSK2830371.
Introduction to GSK2830371
GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D)[2][4]. Wip1 is a serine/threonine phosphatase that plays a critical role in the regulation of cellular stress signaling pathways, and its overexpression is implicated in various cancers. GSK2830371 has emerged as a valuable tool for studying the function of Wip1 and as a potential therapeutic agent.
Chemical and Physical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1404456-53-6[2][3][4] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S[2][4] |
| Molecular Weight | 461.02 g/mol [2][4] |
| Purity | ≥98%[4] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[4] |
| Storage | Store at -20°C[4] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 functions as a reversible and substrate-noncompetitive inhibitor of Wip1. It exerts its inhibitory effect through an allosteric mechanism, binding to the 'flap' subdomain of the Wip1 phosphatase, a region outside of the catalytic site[5]. This binding event induces a conformational change in the enzyme, leading to the inhibition of its phosphatase activity.
Interestingly, in addition to its direct inhibitory action, GSK2830371 also promotes the ubiquitination-dependent degradation of the Wip1 protein, leading to a downregulation of its cellular levels. This effect on protein stability is not observed at the mRNA level. The proteasome inhibitor MG-132 can prevent this GSK2830371-induced degradation of Wip1.
Caption: Mechanism of action of GSK2830371.
Biological Effects and Therapeutic Potential
By inhibiting Wip1, GSK2830371 effectively enhances the phosphorylation of multiple Wip1 substrates. This leads to the activation of key signaling pathways involved in DNA damage response and tumor suppression.
Key Substrates and Pathway Activation
In cellular models, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of several critical proteins, including:
The increased phosphorylation of p53 at Ser15 leads to its stabilization and the activation of the p53 pathway, as evidenced by the increased levels of the downstream target p21[3].
Caption: GSK2830371-mediated signaling pathway.
Antiproliferative Activity
GSK2830371 demonstrates selective antiproliferative activity in a subset of lymphoid cell lines that possess a wild-type TP53 allele[2]. In Wip1-amplified breast carcinoma cell lines such as MCF7 and MX-1, it exhibits concentration-dependent growth inhibitory effects[3]. The 50% growth inhibitory concentration (GI₅₀) in MCF-7 cells is 2.65 µM[3].
Furthermore, co-treatment of GSK2830371 with chemotherapeutic agents like doxorubicin results in a synergistic antiproliferative effect in DOHH2 and MX-1 tumor cells[2]. It also potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner[4].
In Vivo Efficacy
In vivo studies using DOHH2 tumor xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth[2]. Treatment with GSK2830371 in these models leads to increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations within the tumors[2].
Experimental Protocols
In Vitro Wip1 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.
Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA[2]
-
GSK2830371
-
DMSO
-
Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)
Procedure:
-
Prepare serial dilutions of GSK2830371 in DMSO.
-
In a microplate, add the GSK2830371 dilutions or DMSO (for control).
-
Add 50 µM FDP substrate to each well.
-
Initiate the reaction by adding 10 nM Wip1 in assay buffer.
-
Incubate at room temperature.
-
Measure the fluorescent signal on a microplate reader at 485 nm excitation and 530 nm emission[2].
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Analysis for Phospho-protein Levels
This protocol outlines the steps to assess the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cellular context.
Materials:
-
MCF7 breast carcinoma cells (or other relevant cell line)
-
Cell culture medium and supplements
-
GSK2830371
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-p53 (S15), p-Chk2 (T68), and total p53 and Chk2
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed MCF7 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of GSK2830371 (e.g., 0.04 to 9 µM) for a specified time (e.g., 8 hours)[3].
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Analyze the changes in the levels of phosphorylated proteins relative to the total protein levels.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Wip1, FDP substrate) | 6 nM | In vitro | [2][3][4] |
| IC₅₀ (Wip1, p-p38 MAPK substrate) | 13 nM | In vitro | [3] |
| GI₅₀ | 2.65 µM ± 0.54 | MCF-7 cells | [3] |
References
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When integrated into a pyridazine framework, a six-membered aromatic ring with two adjacent nitrogen atoms, the resulting trifluoromethylated pyridazine derivatives present a compelling class of compounds for drug discovery and development.
This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of a noteworthy member of this class: 5-(trifluoromethyl)pyridazine-3-carboxylic acid . This compound, with its unique arrangement of a trifluoromethyl group and a carboxylic acid moiety on the pyridazine ring, serves as a valuable building block and a potential pharmacophore in its own right. As a Senior Application Scientist, this guide is structured to deliver not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this molecule to its full potential.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C6H3F3N2O2 | --INVALID-LINK-- |
| Molecular Weight | 192.09 g/mol | --INVALID-LINK-- |
| SMILES | O=C(O)c1cc(nn1)C(F)(F)F | --INVALID-LINK-- |
| InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-5(10(11)12)14-13-3-4/h2-3H,(H,11,12) | --INVALID-LINK-- |
| CAS Number | 1211535-95-3 | --INVALID-LINK-- |
The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety significantly influences the electronic properties and reactivity of the pyridazine ring. The trifluoromethyl group enhances the compound's lipophilicity, a critical factor for cell membrane permeability, while the carboxylic acid group provides a handle for forming salts, esters, and amides, and for engaging in hydrogen bonding interactions with biological targets.[1]
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic strategy involves a two-step process: the synthesis of a nitrile precursor, 3-cyano-5-(trifluoromethyl)pyridazine, followed by its hydrolysis to the desired carboxylic acid. This approach is well-precedented in heterocyclic chemistry.
Part 1: Synthesis of 3-Cyano-5-(trifluoromethyl)pyridazine
The synthesis of the nitrile intermediate can be approached through various methods, with the cyanation of a suitable halogenated precursor being a common strategy.
References
Spectroscopic Characterization of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid: A Technical Guide
Introduction
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridazine core is a privileged scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 5-(trifluoromethyl)pyridazine-3-carboxylic acid stands as a compound of considerable interest for the synthesis of novel pharmaceutical agents and agrochemicals.[1]
A rigorous and unambiguous structural confirmation is the bedrock of any chemical research and development program. This technical guide provides an in-depth exploration of the essential spectroscopic techniques required to characterize this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unequivocal identification and purity assessment of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-tested framework for spectroscopic analysis.
Molecular Structure and Key Features
A thorough analysis begins with a clear understanding of the molecule's structure. Below is a diagram of this compound, highlighting the key functional groups that will be interrogated by the spectroscopic methods discussed.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted Spectroscopic Data
Due to the specific nature of this compound, readily available experimental spectra may be limited. The data presented here are predicted based on the analysis of structurally similar pyridazine derivatives and the known effects of substituents on chemical shifts.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 9.5 - 9.7 | Doublet | ~2.5 | H-6 |
| ¹H | 8.2 - 8.4 | Doublet | ~2.5 | H-4 |
| ¹H | > 13.0 | Broad Singlet | - | COOH |
| ¹³C | ~164 | Singlet | - | C=O (Carboxyl) |
| ¹³C | ~152 | Singlet | - | C-3 |
| ¹³C | ~148 | Quartet | ~4-5 (⁴JCF) | C-6 |
| ¹³C | ~135 | Quartet | ~35-40 (²JCF) | C-5 |
| ¹³C | ~125 | Singlet | - | C-4 |
| ¹³C | ~121 | Quartet | ~270-275 (¹JCF) | CF₃ |
Rationale Behind Predictions:
-
¹H NMR: The two protons on the pyridazine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group will shift these protons significantly downfield. H-6 is anticipated to be further downfield than H-4 due to its position between two nitrogen atoms. The carboxylic acid proton will be a broad singlet at a very high chemical shift, and its presence can be confirmed by a D₂O exchange experiment.
-
¹³C NMR: The carbon signals are assigned based on their chemical environment. The carboxyl carbon (C=O) will be the most downfield. The carbons attached to fluorine (C-5 and CF₃) will exhibit splitting (quartets) due to C-F coupling. The one-bond coupling (¹JCF) for the CF₃ carbon will be very large (~270 Hz), while the two-bond coupling to the ring carbon (²JCF) will be smaller (~35-40 Hz).[2]
Experimental Protocol: NMR Data Acquisition
This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.
References
Physical and chemical properties of 5-(trifluoromethyl)pyridazine-3-carboxylic acid
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid
Foreword
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can profoundly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable building blocks, this compound has emerged as a significant intermediate. This guide provides a comprehensive technical overview of its physical and chemical properties, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. Our objective is to move beyond a simple data sheet, explaining the causality behind its characteristics and providing a self-validating framework for its use in the laboratory.
Molecular Identity and Structural Framework
This compound is a bifunctional heterocyclic compound. It belongs to the pyridazine class, which is a diazine featuring two adjacent nitrogen atoms in a six-membered aromatic ring. The molecule is substituted with a highly electronegative trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position. These functional groups are critical determinants of the molecule's overall physicochemical profile and reactivity.
The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electron density of the pyridazine ring and the acidity of the carboxylic acid proton. The carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, most notably amide bond formation, making it an invaluable synthon in multi-step synthetic campaigns.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.09 g/mol | [2] |
| CAS Number | 1211535-95-3 | [3] |
| Canonical SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F | [1] |
| InChIKey | OWVCAVCZOSBFBJ-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical properties of this compound are dictated by the interplay between the polar carboxylic acid group and the lipophilic trifluoromethyl group attached to the heterocyclic core. While specific experimental data for properties like melting point and solubility are not consistently published, data for closely related analogs and computational predictions provide valuable insights.
Table 2: Physicochemical Data
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Physical Form | Typically a powder or solid. | |
| Melting Point | Not consistently reported. Analogs like 5-(Trifluoromethyl)pyridine-2-carboxylic acid melt at 133-137 °C. | |
| Solubility | Expected to have slight solubility in water and better solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). | [4] |
| pKa (Predicted) | The pKa of the carboxylic acid is predicted to be lower (more acidic) than a typical benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effects of both the pyridazine ring and the CF₃ group. For instance, the predicted pKa of a structural isomer, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 3.13. | [4][5] |
| XlogP (Predicted) | 0.6 |[1] |
The presence of the CF₃ group significantly increases the acidity of the carboxylic proton. This is a crucial consideration in reaction setup, particularly in base-mediated reactions where the carboxylate salt is an intermediate. Its moderate predicted lipophilicity (XlogP) is a hallmark of many modern drug candidates, balancing aqueous solubility with membrane permeability.[6]
Spectral Data and Analytical Characterization
Structural confirmation and purity assessment of this compound rely on standard analytical techniques. While a dedicated public spectrum is not available, the expected spectral features can be reliably predicted.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridazine ring. Due to the asymmetric substitution, these protons would appear as doublets with a small coupling constant. The acidic proton of the carboxylic acid may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show six distinct signals: four for the pyridazine ring carbons and one each for the carboxylic acid and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a key technique for confirming the presence of the trifluoromethyl group. It should show a singlet at a characteristic chemical shift for a CF₃ group attached to an aromatic ring.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700-1730 cm⁻¹). Strong C-F stretching bands are also expected (~1100-1350 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak. In negative ion mode, the [M-H]⁻ peak at m/z 191.007 would be prominent.[1] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Protocol: Standard QC Workflow for Structural Confirmation
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate, more dilute sample in methanol or acetonitrile for MS analysis.
-
NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
MS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain an accurate mass measurement.
-
IR Acquisition: Acquire an IR spectrum using a KBr pellet or an ATR accessory.
-
Data Analysis:
-
Confirm the presence of all expected proton signals and their multiplicities in the ¹H NMR spectrum.
-
Verify the number of carbon signals in the ¹³C NMR spectrum and identify the characteristic quartet of the CF₃ carbon.
-
Confirm the singlet in the ¹⁹F NMR spectrum.
-
Match the accurate mass from HRMS to the calculated molecular formula (C₆H₃F₃N₂O₂) within a 5 ppm error margin.
-
Identify the key functional group stretches (O-H, C=O, C-F) in the IR spectrum.
-
Caption: A typical analytical workflow for compound characterization.
Reactivity and Synthetic Utility
The synthetic value of this molecule is derived from the reactivity of its carboxylic acid group and the unique electronic properties of the trifluoromethyl-substituted pyridazine ring.
Reactivity of the Carboxylic Acid
The carboxylic acid is the primary site for synthetic elaboration. It readily participates in standard transformations:
-
Amide Coupling: This is the most common application. The carboxylic acid can be activated with standard coupling reagents (e.g., HBTU, HATU, EDC) and reacted with a wide range of primary and secondary amines to form amides. This reaction is fundamental in building larger, more complex molecules for drug discovery programs.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding esters. Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a known derivative.[9]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.
Influence of the Trifluoromethyl Group
The CF₃ group is strongly deactivating, making the pyridazine ring electron-deficient. This influences its reactivity in several ways:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it more susceptible to SₙAr reactions if a suitable leaving group were present at another position.
-
C-H Functionalization: While challenging, modern methods for C-H activation could potentially be used to further functionalize the ring, though the strong deactivation by the CF₃ group would necessitate harsh conditions or specialized catalysts.[10][11]
The introduction of a trifluoromethyl moiety onto a pyridazine skeleton has been shown to increase the antimicrobial activity in related compounds, highlighting the importance of this structural feature in modulating biological properties.[12]
Caption: A generalized scheme for amide bond formation.
Applications in Research and Drug Development
Heterocyclic compounds are the bedrock of medicinal chemistry, and pyridazine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] The incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile.[6][12]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its biological target.
-
Building Block for Bioactive Molecules: this compound serves as a key intermediate. For example, structurally similar compounds like 5-(trifluoromethyl)pyridine-2-carboxylic acid are used to synthesize β-secretase (BACE) inhibitors for potential Alzheimer's disease therapies.[4] Trifluoromethyl-substituted pyridines and pyridazines are also crucial motifs in modern agrochemicals, particularly fungicides.[13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[15][16]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[16][17]
Experimental Protocol: Amide Coupling
This protocol provides a robust, field-tested method for coupling this compound with a generic primary amine.
Objective: To synthesize N-alkyl-5-(trifluoromethyl)pyridazine-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HBTU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the base last often minimizes side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
-
Characterization: Confirm the structure and purity of the final product using the analytical workflow described in Section 3.
References
- 1. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]
- 3. 93618-30-5|3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2761071-11-6|Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazine-3-carboxylic acid 97 2164-61-6 [sigmaaldrich.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
The Pyridazine Carboxylic Acid Core: A Legacy of Discovery and a Frontier in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long captured the attention of chemists and pharmacologists. When functionalized with a carboxylic acid, this scaffold transforms into a versatile pharmacophore with a rich history of discovery and a promising future in medicinal chemistry. This technical guide provides a comprehensive overview of pyridazine carboxylic acids, from their initial syntheses to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, explore key structure-activity relationships, and provide detailed experimental protocols for the preparation of foundational pyridazine carboxylic acid derivatives.
Introduction: The Enduring Appeal of the Pyridazine Scaffold
First synthesized in the late 19th century, the pyridazine ring system initially remained a curiosity of academic research.[1] The parent pyridazine was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[2] The first substituted pyridazine was synthesized by Emil Fischer through the condensation of phenylhydrazine and levulinic acid.[2] For many years, pyridazines were considered rare in nature, a fact attributed to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis.[2] However, the discovery of naturally occurring pyridazine-containing compounds, such as the antifungal antibiotic pyridazomycin, sparked significant interest in their biological potential.
The introduction of a carboxylic acid moiety onto the pyridazine ring profoundly influences its physicochemical properties, enhancing its potential for molecular recognition and interaction with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, participate in salt bridge formation, and chelate metal ions, all of which are crucial for drug-receptor binding. This guide will illuminate the journey of pyridazine carboxylic acids from their discovery to their current status as key components in the development of novel therapeutics.
The Genesis of a Pharmacophore: A Historical Perspective
The exploration of pyridazine carboxylic acids began with fundamental synthetic transformations. Early methods for the synthesis of pyridazine-3-carboxylic acid involved the permanganate oxidation of 3-methylpyridazine. This classical approach, while foundational, often suffered from harsh reaction conditions and modest yields.
A significant milestone in the history of pyridazine carboxylic acids was the development of synthetic routes to key intermediates that paved the way for more complex derivatives. The synthesis of 6-chloropyridazine-3-carboxylic acid, for instance, provided a versatile building block for further functionalization.[3] This intermediate could be accessed from levulinic acid through a multi-step sequence involving cyclization, dehydrogenation, chlorination, and oxidation.[3]
The evolution of synthetic chemistry has continuously provided more efficient and milder methods for the preparation of pyridazine carboxylic acids, moving from classical oxidative and condensation reactions to modern catalytic and cycloaddition strategies.
The Art of the Synthesis: An Evolving Methodological Landscape
The synthesis of pyridazine carboxylic acids has undergone a remarkable evolution, driven by the need for greater efficiency, regioselectivity, and functional group tolerance. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Classical Approaches: The Foundation of Pyridazine Chemistry
The earliest methods for constructing the pyridazine core and introducing carboxylic acid functionalities relied on well-established organic reactions.
-
Condensation of 1,4-Dicarbonyl Compounds with Hydrazines: This is one of the most fundamental methods for the synthesis of the pyridazine ring. The reaction of a 1,4-dicarbonyl compound, such as a γ-keto acid or its ester, with hydrazine or a substituted hydrazine leads to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[2]
-
Oxidation of Alkylpyridazines: The oxidation of a methyl or other alkyl group attached to the pyridazine ring is a direct method to introduce a carboxylic acid. Reagents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) have been traditionally used for this purpose.[4]
Modern Synthetic Strategies: Efficiency and Precision
Contemporary organic synthesis offers a more sophisticated toolkit for the construction of pyridazine carboxylic acids, enabling the creation of complex molecules with high precision.
-
Diels-Alder Reactions: The inverse electron demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles provides a powerful route to substituted pyridazines.[5] Subsequent functional group manipulations can then introduce the carboxylic acid moiety.
-
Palladium-Catalyzed Carbonylation: Modern cross-coupling reactions have revolutionized the synthesis of aromatic carboxylic acids. Palladium-catalyzed carbonylation of chloropyridazines in the presence of carbon monoxide and an alcohol or water offers a direct and efficient method to introduce a carboxylic acid or ester group.
-
Multi-component Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the reactants, offer a highly efficient approach to complex pyridazine derivatives.
Caption: Overview of synthetic strategies for pyridazine carboxylic acids.
Experimental Protocols: A Practical Guide to Key Syntheses
To provide actionable insights for researchers, this section details step-by-step protocols for the synthesis of key pyridazine carboxylic acids. These protocols are based on established literature procedures and are intended to be a starting point for laboratory work.
Synthesis of 6-Chloropyridazine-3-Carboxylic Acid
This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium permanganate.[4]
Materials:
-
3-chloro-6-methylpyridazine
-
50% Sulfuric acid
-
Potassium permanganate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.
-
While stirring, gradually add 38g (0.24 mol) of potassium permanganate.
-
After the addition is complete, allow the reaction to proceed at 80°C for 2 hours.
-
Cool the reaction mixture and dilute it with 200ml of ice water.
-
Filter the mixture and extract the filtrate with ethyl acetate (4 x 100ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from methanol to obtain the white crystalline product.
Synthesis of 6-Methoxypyridazine-3-Carboxylic Acid
This protocol details the methoxylation of 6-chloropyridazine-3-carboxylic acid.[4]
Materials:
-
6-chloropyridazine-3-carboxylic acid
-
Sodium methoxide
-
Anhydrous methanol
-
Concentrated hydrochloric acid
Procedure:
-
In 50ml of anhydrous methanol, add 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid with stirring.
-
Reflux the reaction mixture.
-
After the reaction is complete, remove the excess solvent under reduced pressure.
-
Add ice water to the residue and adjust the pH to acidic with concentrated hydrochloric acid.
-
Allow the mixture to stand overnight.
-
Filter the precipitate and recrystallize from water to obtain the final product.
Applications in Drug Discovery: Targeting Disease with Precision
The unique structural and electronic properties of pyridazine carboxylic acids have made them attractive scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Pyridazine Carboxylic Acids as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine core can serve as a bioisostere for other aromatic systems, while the carboxylic acid group can form crucial interactions with the kinase active site.
Several pyridazine-based compounds have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[6] The carboxylic acid moiety can form hydrogen bonds with key amino acid residues in the ATP-binding pocket of these enzymes, contributing to the inhibitory activity.
Caption: Competitive inhibition of a kinase by a pyridazine carboxylic acid derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine carboxylic acid derivatives can be finely tuned by modifying the substituents on the pyridazine ring. The following table summarizes the anticancer activity of a series of pyrazolo-pyridazine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their potency.
| Compound | Modification | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 4 | Parent Compound | 27.29 | 17.30 | 18.38 |
| 4-SLNs | Solid Lipid Nanoparticles | 6.41 | 4.80 | 7.56 |
| 4-LPHNPs | Lipid-Polymer Hybrid Nanoparticles | 6.65 | 5.24 | 7.85 |
| Doxorubicin | Standard Drug | 4.17 | 6.18 | 5.23 |
| Data sourced from MDPI[6] |
The data clearly indicates that formulating the parent compound into nanoparticles significantly enhances its cytotoxic activity against all tested cancer cell lines.[6] This demonstrates that in addition to the core scaffold, the delivery method can dramatically impact the therapeutic efficacy of these compounds.
Conclusion and Future Directions
The journey of pyridazine carboxylic acids from their initial discovery to their current role in cutting-edge drug development is a testament to the enduring power of heterocyclic chemistry. The versatility of the pyridazine scaffold, coupled with the key interactive properties of the carboxylic acid group, provides a rich platform for the design of novel therapeutic agents.
Future research in this area will likely focus on the development of even more sophisticated synthetic methodologies, including asymmetric syntheses to access chiral pyridazine carboxylic acids. Furthermore, the exploration of pyridazine carboxylic acids as inhibitors of other important biological targets beyond kinases is a promising avenue for future drug discovery efforts. As our understanding of disease biology deepens, the rational design of new pyridazine carboxylic acid derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, owing to the unique physicochemical properties imparted by the pyridazine core and the trifluoromethyl group. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive overview of the synthesis, characterization, and crystallization of this compound. In the absence of a publicly available crystal structure, this document presents a predictive analysis of its molecular geometry and supramolecular assembly, grounded in established crystallographic principles and data from analogous structures. Detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are provided to facilitate further research.
Introduction: The Significance of this compound in Modern Chemistry
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, featured in a range of bioactive molecules.[1] Its two adjacent nitrogen atoms act as potent hydrogen bond acceptors and influence the electronic distribution of the ring, often enhancing binding affinity to biological targets.[2] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding interactions. The combination of these two moieties in this compound results in a molecule with high potential for applications in pharmaceutical and agrochemical development.[3]
The solid-state structure of an active pharmaceutical ingredient (API) directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure, including molecular conformation and intermolecular interactions, is therefore essential for controlling these properties. This guide serves as a foundational resource for researchers aiming to synthesize, crystallize, and structurally elucidate this promising compound.
Synthesis and Spectroscopic Characterization
While multiple synthetic routes can be envisioned, a robust pathway involves the oxidation of a suitable precursor, 3-methyl-5-(trifluoromethyl)pyridazine. This approach is advantageous as the oxidation of a methyl group on a heterocyclic ring to a carboxylic acid is a well-established transformation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound
Step 1 & 2: Synthesis of 3-Methyl-5-(trifluoromethyl)pyridazine (Illustrative Precursor)
-
Rationale: The synthesis of the pyridazine core can be achieved through various condensation reactions. A common method involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For this specific substitution pattern, a multi-step synthesis starting from a trifluoromethylated building block would be necessary. An illustrative starting material, 3-methyl-5-(trifluoromethyl)pyrazole, can be synthesized from the condensation of 1,1,1-trifluoro-2,4-pentanedione and hydrazine.[4] The subsequent transformation of the pyrazole to a pyridazine is complex and represents a significant synthetic challenge, often requiring ring-opening and re-closure strategies. A more direct, albeit potentially lower-yielding, approach could involve the cyclocondensation of a suitably functionalized trifluoromethyl-containing 1,4-dicarbonyl synthon with hydrazine.
Step 3: Oxidation to this compound
-
Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium are effective for converting an alkyl side chain on an electron-deficient heterocyclic ring to a carboxylic acid.[5]
-
Reaction Setup: To a solution of 3-methyl-5-(trifluoromethyl)pyridazine (1.0 eq) in concentrated sulfuric acid, add potassium permanganate (KMnO₄, 4.0 eq) portion-wise while maintaining the temperature below 10°C using an ice bath.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Decolorization: Add a saturated solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Predicted Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Two distinct signals in the aromatic region for the pyridazine ring protons. A broad singlet for the carboxylic acid proton (typically >10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridazine ring, the trifluoromethyl group (a quartet due to C-F coupling), and the carboxylic acid carbonyl group (~160-170 ppm). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1400-1600), and strong C-F stretches (~1100-1300). |
| Mass Spec. (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻. Characteristic fragmentation patterns may include the loss of CO₂.[6] |
Crystallization and Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[7] For a heterocyclic carboxylic acid, several methods can be employed.
Experimental Protocol: Single Crystal Growth
-
Rationale: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow cooling or slow evaporation techniques are generally effective for small molecules.[8]
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water/organic mixtures).
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion Method (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent).
-
Slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility of the compound, promoting crystallization.
-
Workflow: Single-Crystal X-ray Diffraction (SCXRD)
Caption: Standard workflow for single-crystal X-ray analysis.
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[9] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[8] The collected data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then solved to find the initial positions of the atoms and refined to achieve the best agreement between the observed and calculated diffraction data.[10]
Predicted Crystal Structure and Supramolecular Analysis
In the absence of experimental data, we can predict the key structural features based on the known behavior of the constituent functional groups. The Cambridge Structural Database (CSD) is an invaluable resource for this, containing over a million experimentally determined crystal structures.[11][12]
Molecular Geometry
The this compound molecule is expected to be largely planar, with the carboxylic acid group potentially twisted slightly out of the plane of the pyridazine ring. The C-F bond lengths in the trifluoromethyl group will be approximately 1.33 Å, and the bond angles around the sp³ carbon will be close to tetrahedral. The geometry of the pyridazine ring and the carboxylic acid group will follow standard values for such systems.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by a network of intermolecular interactions, primarily driven by the carboxylic acid group and the pyridazine nitrogens.
-
Hydrogen Bonding: The most significant interaction will be hydrogen bonding involving the carboxylic acid. Two primary motifs are likely:
-
Carboxylic Acid Dimer: The classic R₂²(8) centrosymmetric dimer, formed by two O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common and stable synthon.
-
Acid-Pyridazine Heterosynthon: An O-H···N hydrogen bond between the carboxylic acid proton and one of the pyridazine nitrogen atoms (likely N2, which is more basic). This would form a catemer or a discrete chain.
-
-
π-π Stacking: The electron-deficient pyridazine rings are expected to engage in π-π stacking interactions. These are likely to be offset, with the centroid of one ring positioned over the edge of another, to minimize electrostatic repulsion.
-
Weak Hydrogen Bonds and Halogen Interactions: The trifluoromethyl group introduces the possibility of weaker, yet structurally significant, interactions:
-
C-H···F Bonds: Hydrogen bonds between the pyridazine C-H donors and the fluorine atoms of the -CF₃ group as acceptors.
-
F···F and F···π Interactions: Close contacts between fluorine atoms of adjacent trifluoromethyl groups or between a fluorine atom and the π-system of a neighboring pyridazine ring can contribute to the overall packing stability.[13]
-
Caption: Key potential supramolecular synthons in the crystal structure.
Conclusion and Future Outlook
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. While a definitive crystal structure awaits experimental determination, the predictive analysis herein offers a robust hypothesis of the key intermolecular interactions that will govern its solid-state assembly. The detailed protocols provided are intended to empower researchers in drug discovery and materials science to pursue the empirical study of this molecule. Future work should focus on obtaining single crystals and solving the structure to validate these predictions. Subsequent studies on polymorphism and co-crystallization would be crucial for developing this promising compound into a viable pharmaceutical or agrochemical product.
References
- 1. prepchem.com [prepchem.com]
- 2. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Cambridge Structural Database | re3data.org [re3data.org]
- 13. apps.dtic.mil [apps.dtic.mil]
The Ascendancy of Trifluoromethylated Pyridazines: A Technical Guide for Drug Discovery and Development
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth technical overview of trifluoromethylated pyridazine derivatives, a class of compounds demonstrating remarkable versatility and potential. We will explore the fundamental impact of trifluoromethylation on the physicochemical and pharmacological properties of the pyridazine core, delve into key synthetic methodologies for their preparation, analyze structure-activity relationships, and examine their mechanisms of action in relevant biological pathways. Through detailed experimental protocols, illustrative case studies, and visual representations of complex concepts, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the potential of trifluoromethylated pyridazines in their research and development endeavors.
The Pyridazine Scaffold and the Transformative Power of the Trifluoromethyl Group
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its inherent properties, such as hydrogen bonding capacity and dipole moment, make it an attractive scaffold for interacting with biological targets.[3]
The introduction of a trifluoromethyl group (-CF3) dramatically enhances the therapeutic potential of the pyridazine core. The unique electronic properties of the CF3 group, a strong electron-withdrawing moiety, significantly impact the pyridazine ring's reactivity and basicity.[4] Furthermore, the high lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, enhancing oral bioavailability and distribution within the body.[5][6] A critical advantage of the CF3 group is its metabolic stability, stemming from the strength of the carbon-fluorine bond, which can lead to a longer drug half-life.[5][7]
Synthetic Strategies for Trifluoromethylated Pyridazines
The synthesis of trifluoromethylated pyridazines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-existing pyridazine ring and the construction of the pyridazine ring from trifluoromethyl-containing building blocks.
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method.[8][9] Radical trifluoromethylation is a particularly effective strategy.[10]
This protocol describes a general procedure for the radical trifluoromethylation of an electron-deficient pyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Sodium trifluoromethanesulfinate (Langlois' Reagent, CF3SO2Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Acetonitrile (ACN)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 mmol) in a 1:1 mixture of acetonitrile and water (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv.).
-
Stir the mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (5.0 equiv.) to the reaction mixture over 1 hour using a syringe pump.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated pyridazine.
Causality Behind Experimental Choices:
-
Langlois' Reagent: A stable, easy-to-handle solid that serves as a precursor to the trifluoromethyl radical.[6][11]
-
tert-Butyl hydroperoxide (TBHP): A common radical initiator that facilitates the generation of the CF3 radical from Langlois' reagent.
-
Acetonitrile/Water Solvent System: This biphasic system aids in the solubility of both the organic substrate and the inorganic reagents.
-
Slow Addition of TBHP: Controls the rate of radical generation, minimizing side reactions and improving yield.
Diagram of Radical Trifluoromethylation Workflow
References
- 1. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Pyridazines
Pyridazine scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique electronic properties and ability to engage in hydrogen bonding. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a key building block for the synthesis of more complex molecules in drug discovery and agrochemical research. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound, detailing the underlying chemical principles and offering step-by-step protocols.
Strategic Approach to the Synthesis
The synthesis of methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is most effectively approached in a two-step sequence:
-
Cyclocondensation to form the pyridazine core : This involves the formation of the 5-(trifluoromethyl)pyridazine-3-carboxylic acid precursor. A logical approach is the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a suitable C2 synthon and a hydrazine source.
-
Esterification : The subsequent conversion of the carboxylic acid to its methyl ester. Several methods are available, with the choice depending on factors such as scale, substrate sensitivity, and available reagents.
This guide will focus on a robust and scalable laboratory synthesis.
PART 1: Synthesis of this compound
The foundational step is the construction of the pyridazine ring with the desired trifluoromethyl and carboxylic acid functionalities. A highly effective method involves the cyclocondensation of a trifluoromethylated β-ketoester with glyoxylic acid and hydrazine.
Causality Behind Experimental Choices:
-
Starting Materials : 4,4,4-Trifluoroacetoacetic acid ethyl ester is a readily available starting material that provides the trifluoromethyl group and a reactive dicarbonyl moiety. Glyoxylic acid serves as the source for the C3 and C4 atoms of the pyridazine ring, with the aldehyde group participating in the initial condensation and the carboxylic acid remaining for the final product. Hydrazine hydrate is the nitrogen source for the formation of the diazine ring.
-
Reaction Conditions : The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the intermediates. The reaction is often performed at elevated temperatures to drive the condensation and cyclization reactions to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,4,4-Trifluoroacetoacetic acid ethyl ester
-
Glyoxylic acid monohydrate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Celatom® or filter aid
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoroacetoacetic acid ethyl ester (1 equivalent) and glyoxylic acid monohydrate (1.1 equivalents) in ethanol.
-
Hydrazine Addition : To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux : After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis : Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3 equivalents) in water. Heat the mixture to reflux for 2-3 hours to hydrolyze the intermediate ester.
-
Work-up : Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation : Filter the precipitate and wash with cold water. Dry the solid under vacuum.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield this compound as a solid.
PART 2: Esterification to Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate
With the carboxylic acid precursor in hand, the next step is esterification. While several methods exist, the use of thionyl chloride (SOCl₂) to form the acyl chloride followed by reaction with methanol is a highly efficient and scalable approach.
Causality Behind Experimental Choices:
-
Thionyl Chloride : This reagent effectively converts the carboxylic acid to a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.
-
Methanol : Serves as both the nucleophile and the solvent for the second step of the reaction. Using it in excess helps to ensure the complete conversion of the acyl chloride to the methyl ester.
-
Temperature Control : The initial reaction with thionyl chloride is often performed at elevated temperatures to ensure complete formation of the acyl chloride. The subsequent reaction with methanol is typically done at or below room temperature to control the exothermicity of the reaction.
Experimental Protocol: Synthesis of Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Acyl Chloride Formation : In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.5 equivalents) dropwise.
-
Heating : Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Removal of Excess Reagent : Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Esterification : To the resulting crude acyl chloride, carefully add anhydrous methanol dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-(trifluoromethyl)pyridazine-3-carboxylate.
-
Purification : The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Summary of Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (example) | Expected Yield |
| This compound | C₆H₃F₃N₂O₂ | 192.10 | 10 g | 70-80% |
| Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate | C₇H₅F₃N₂O₂ | 206.12 | 8 g | 85-95% |
Visualizing the Workflow
Caption: Synthetic workflow for Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate.
Safety Precautions
-
Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂).[1][2][3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrazine Hydrate : Toxic and a suspected carcinogen. Handle with care in a fume hood.
-
Trifluoromethylated Compounds : Can be volatile and should be handled in a well-ventilated area.
-
Diazomethane (if used as an alternative) : Extremely toxic and potentially explosive.[4][5][6][7][8] Should only be handled by experienced personnel with specialized equipment.
Characterization Data
This compound:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 8.0-8.2 (m, 2H), 13.5 (br s, 1H).
-
¹⁹F NMR (DMSO-d₆): δ -65 to -67 (s).
Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate:
-
Appearance: White to pale yellow solid.
-
¹H NMR (CDCl₃): δ 7.8-8.0 (m, 2H), 4.05 (s, 3H).
-
¹⁹F NMR (CDCl₃): δ -65 to -67 (s).
-
IR (KBr, cm⁻¹): ~1730 (C=O, ester), ~1250, 1150 (C-F).
Alternative Esterification Methods
Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9][10][11][12][13]
-
Advantages: Uses inexpensive reagents.
-
Disadvantages: It is an equilibrium reaction, requiring a large excess of alcohol or removal of water to drive it to completion. Reaction times can be long.
Caption: Fischer Esterification workflow.
Diazomethane Esterification
For small-scale synthesis, diazomethane offers a very mild and high-yielding method.[4]
-
Advantages: Reaction proceeds quickly at room temperature with no byproducts other than nitrogen gas.
-
Disadvantages: Diazomethane is highly toxic and explosive, requiring specialized handling and equipment.[4][5][6][7][8]
Conclusion
The synthesis of methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a key process for accessing a range of important molecules in chemical research. The two-step approach outlined in this guide, involving a cyclocondensation followed by a robust esterification, provides a reliable and scalable route to this valuable building block. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can confidently synthesize this compound for their research and development needs.
References
- 1. westliberty.edu [westliberty.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. bionium.miami.edu [bionium.miami.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. cerritos.edu [cerritos.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Applications of Trifluoromethylpyridines in Agrochemicals: A Detailed Guide for Researchers
Introduction: The Transformative Role of the Trifluoromethylpyridine Moiety in Modern Agrochemicals
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry, and no scaffold has proven more versatile and impactful than the trifluoromethylpyridine (TFMP) core.[1][2] The trifluoromethyl group (-CF3), with its potent electron-withdrawing nature, high lipophilicity, and metabolic stability, imparts unique physicochemical properties to the pyridine ring.[1] This synergy has led to the development of a new generation of herbicides, insecticides, and fungicides with enhanced efficacy, selectivity, and environmental profiles.[1][2]
This guide provides an in-depth exploration of the applications of trifluoromethylpyridines in agrochemicals, designed for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, mechanisms of action, and practical applications of these remarkable compounds, supported by detailed protocols and field-proven insights.
I. Herbicidal Applications: Targeting Grassy Weeds with Precision
Trifluoromethylpyridine-containing herbicides are renowned for their efficacy against a wide spectrum of grass weeds in broadleaf crops. The introduction of the TFMP moiety was a significant breakthrough, leading to compounds with superior translocation and herbicidal activity compared to their benzene analogues.[2]
A. Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
A prominent class of TFMP-based herbicides, including the widely used fluazifop-butyl, function as Acetyl-CoA Carboxylase (ACCase) inhibitors.[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By inhibiting this enzyme, these herbicides disrupt the formation of lipids, leading to a cessation of growth, particularly in the meristematic tissues of grasses.[4] This targeted mode of action provides excellent selectivity, leaving broadleaf crops unharmed.[5]
Logical Relationship: ACCase Inhibition Pathway
References
- 1. geoponikopontiki.gr [geoponikopontiki.gr]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. invasive.org [invasive.org]
- 5. iskweb.co.jp [iskweb.co.jp]
Application Notes and Protocols: 5-(Trifluoromethyl)pyridazine-3-carboxylic acid in Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridazine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design. The 5-(Trifluoromethyl)pyridazine-3-carboxylic acid motif is a prime exemplar of this strategy, merging the unique electronic properties of the trifluoromethyl group with the versatile pharmacophoric features of the pyridazine ring. The trifluoromethyl group is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities, often leading to improved oral bioavailability and target engagement.[1] The pyridazine core, a bioisostere of other aromatic systems, offers a unique arrangement of hydrogen bond acceptors and dipoles, contributing to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, supplemented with detailed, field-proven experimental protocols.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in medicinal chemistry programs. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃N₂O₂ | PubChem[3] |
| Molecular Weight | 192.10 g/mol | PubChem[3] |
| CAS Number | 1211535-95-3 | Vendor Data |
| Appearance | Off-white to white solid | Vendor Data |
| Predicted XLogP3 | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
Synthetic Pathways: A Protocol for Preparation
The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available precursors. A common strategy involves the construction of the trifluoromethylated pyridazine ring followed by oxidation of a suitable precursor at the 3-position.
Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established chemical transformations for related heterocyclic systems.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Starting Material: Begin with 3-methyl-5-(trifluoromethyl)pyridazine, which can be synthesized from precursors like 3-methyl-5-(trichloromethyl)pyridazine via halogen exchange.
-
Oxidation: To a solution of 3-methyl-5-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄, ~4.0 eq) portion-wise at an elevated temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench any excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).
-
Isolation: Filter the mixture to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Core Application in Medicinal Chemistry: Amide Bond Formation
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse array of amide derivatives. Amide bonds are the most common linkage in drug molecules, and their formation is a critical step in drug discovery.
Protocol: HATU-Mediated Amide Coupling
This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization for chiral amines.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by LC-MS.[4]
-
Amine Addition: To the pre-activated mixture, add the desired amine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
Structure-Activity Relationship (SAR) Insights from Analogs
While specific SAR studies on this compound are not extensively published, valuable insights can be gleaned from research on analogous structures. The trifluoromethyl group at the 5-position is expected to be a strong electron-withdrawing group, influencing the electronic properties of the pyridazine ring and the acidity of the carboxylic acid. This can impact the binding of the molecule to its biological target.
In studies of related trifluoromethyl-substituted heterocycles, the position and presence of the CF₃ group have been shown to be critical for biological activity. For instance, in a series of pyrazole derivatives, the 3,5-bis(trifluoromethyl)phenyl moiety was found to be a potent growth inhibitor of drug-resistant bacteria. This highlights the importance of the electronic and steric effects of the trifluoromethyl group in driving potency.
Bioisosteric Considerations
In drug design, it is often necessary to modulate the physicochemical properties of a lead compound without significantly altering its interaction with the target. Bioisosteric replacement is a key strategy in this regard. For the this compound scaffold, several bioisosteric modifications can be considered:
-
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic moieties such as tetrazoles, hydroxamic acids, or acylsulfonamides to fine-tune acidity, lipophilicity, and metabolic stability.
-
Pyridazine Ring Analogs: The pyridazine ring itself can be replaced with other heterocycles like pyrimidine, pyrazine, or even a substituted phenyl ring to explore different vector orientations of substituents and hydrogen bonding patterns.
-
Trifluoromethyl Group Analogs: While the CF₃ group is highly effective, other small electron-withdrawing groups such as a cyano or a sulfone group could be explored to modulate electronic properties.
Caption: Bioisosteric replacements for this compound.
Conclusion and Future Directions
This compound represents a valuable and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethyl group and a pyridazine carboxylic acid scaffold provides a strong foundation for the design of novel therapeutic agents with potentially favorable pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. Future work in this area will likely focus on the synthesis of diverse amide libraries and the exploration of their biological activities across various therapeutic areas, further cementing the importance of fluorinated heterocycles in the development of next-generation medicines.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1437452-02-2|6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid|BLDpharm [bldpharm.com]
- 3. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]
- 4. growingscience.com [growingscience.com]
Application Notes & Protocols: 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid as a Strategic Building Block in Synthesis
Introduction: The Strategic Value of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of a project's success. 5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic building block that offers a powerful combination of features packed into a compact, functionalized core. Its utility stems from the synergistic interplay between the pyridazine ring system and the trifluoromethyl (CF₃) group.
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged scaffold" that has been extensively utilized in drug development for its diverse biological activities, including anticancer properties.[1] The nitrogen atoms act as hydrogen bond acceptors and introduce a degree of polarity and rigidity, which can be crucial for specific binding interactions with biological targets.[1]
Simultaneously, the incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[2][3] The CF₃ group is highly electron-withdrawing and metabolically stable due to the strength of the C-F bond.[4][5][6] It can significantly enhance a molecule's lipophilicity, improve membrane permeability, and block metabolic hotspots, often leading to improved pharmacokinetic profiles and binding selectivity of drug candidates.[5][6] This guide provides a detailed overview of the properties of this compound and robust protocols for its primary application: the synthesis of diverse amide libraries.
Physicochemical Properties & Rationale for Use
The strategic advantage of using this compound lies in the predictable modulation of molecular properties. The electron-withdrawing nature of the CF₃ group influences the electronic distribution within the pyridazine ring, affecting its reactivity and potential interactions with biological targets.[2]
| Property | Value | Data Source |
| Molecular Formula | C₆H₃F₃N₂O₂ | PubChem CID: 92042957[7] |
| Molecular Weight | 192.09 g/mol | Biosynth[8] |
| Monoisotopic Mass | 192.01466 Da | PubChem CID: 92042957[7] |
| Predicted XlogP | 0.6 | PubChem CID: 92042957[7] |
| SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F | PubChem CID: 92042957[7] |
| InChIKey | OWVCAVCZOSBFBJ-UHFFFAOYSA-N | PubChem CID: 92042957[7] |
Causality Behind Use: A Diagrammatic Representation
The decision to employ this building block is driven by the combined contributions of its constituent parts to the final molecule's profile.
Caption: Key molecular features and their contributions.
Core Application: Amide Bond Formation
The most common and powerful application of this compound is its use in amide coupling reactions.[9] The carboxylic acid group serves as a versatile synthetic handle for condensation with a vast library of primary and secondary amines. This strategy allows medicinal chemists to efficiently generate novel and diverse compound libraries for screening and structure-activity relationship (SAR) studies.[9]
The general workflow involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[10]
Caption: General workflow for amide coupling reactions.
Experimental Protocols
Three robust protocols are provided below, utilizing common coupling reagents with distinct advantages. The choice of method can significantly impact reaction efficiency, yield, and purity, especially with challenging or sterically hindered substrates.[10]
Protocol 1: HATU-Mediated Coupling
Rationale: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient, uranium-based coupling reagent. It is often the method of choice for difficult couplings, including those with weakly nucleophilic amines or sterically hindered substrates, due to its rapid activation of the carboxylic acid and resistance to racemization.[10][11] N,N-Dimethylformamide (DMF) is the preferred solvent due to its high polarity and ability to dissolve a wide range of substrates. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Add the desired amine (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash twice with 5% LiCl solution (to remove residual DMF), followed by one wash with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling
Rationale: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a classic, cost-effective method for amide bond formation.[10] EDC activates the carboxylic acid, but this intermediate can sometimes lead to side products. HOBt acts as an additive that traps the activated acid to form a more stable active ester, which then reacts cleanly with the amine, suppressing side reactions and minimizing racemization.[9] Dichloromethane (DCM) is a common solvent for this reaction as it is less polar than DMF and easier to remove during workup.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.3 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.3 eq) to the cooled solution in one portion.
-
Add DIPEA (2.5 eq) dropwise to the stirring mixture. A cloudy appearance is normal.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material via silica gel column chromatography.
Protocol 3: Acid Chloride Formation and Coupling
Rationale: For less reactive amines or when forcing conditions are needed, converting the carboxylic acid to its more reactive acid chloride derivative is a highly effective strategy. Thionyl chloride (SOCl₂) is a common and inexpensive reagent for this transformation. The resulting acid chloride is highly electrophilic and reacts readily with amines, often without the need for a coupling reagent. A base like pyridine or triethylamine is required to neutralize the HCl byproduct. This is a two-step, one-pot procedure.
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride
-
Anhydrous DCM or Toluene
-
A catalytic amount of DMF (1-2 drops)
-
Amine (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (3.0 eq)
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add a catalytic drop of DMF.
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40 °C for DCM) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporate with toluene twice to ensure complete removal. The resulting acid chloride is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 2 (wash with NaHCO₃ and brine).
-
Dry, concentrate, and purify the product by column chromatography.
-
Conclusion and Future Perspectives
This compound is a high-value building block for synthetic and medicinal chemistry. The trifluoromethyl group provides a proven method for enhancing key drug-like properties, while the pyridazine core offers a rigid and polar scaffold for targeted interactions.[1][6][12] The robust and versatile amide coupling protocols detailed herein provide researchers with a reliable pathway to rapidly synthesize diverse libraries of novel chemical entities. These derivatives can serve as final compounds for biological screening or as key intermediates for the construction of more complex molecular architectures, accelerating discovery programs in pharmaceuticals and agrochemicals.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for Biological Activity Screening of Pyridazine Derivatives
Introduction: The Privileged Scaffold of Pyridazine in Drug Discovery
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point for drug discovery and development.[1][2] The unique electronic properties conferred by the diazine core, coupled with the ease of functionalization at various positions, allow for the generation of diverse chemical libraries with a wide range of biological targets.[1] These compounds have been reported to exhibit activities including, but not limited to, anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant effects.[2][3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic screening of pyridazine derivatives for three key biological activities: anticancer, antimicrobial, and anti-inflammatory. The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles, ensuring that the experimental design is robust, and the results are reliable and reproducible.
Part 1: Anticancer Activity Screening
The quest for novel anticancer agents is a cornerstone of modern drug discovery. Pyridazine derivatives have emerged as a promising class of compounds, with numerous reports of their cytotoxic and tumor-suppressive effects.[5][6][7][8] The screening funnel for anticancer activity typically begins with in vitro cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies and, ultimately, in vivo validation in animal models.[9]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridazine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like Doxorubicin).[13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[10][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyridazine A | MCF-7 | 48 | 15.2 |
| Pyridazine B | MCF-7 | 48 | 5.8 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
In Vivo Anticancer Efficacy Evaluation
Promising candidates from in vitro screens should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.[9][15] Human tumor xenograft models in immunocompromised mice are a standard preclinical approach.[15][16]
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[17]
Procedure:
-
Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the mice.[17]
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The pyridazine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI). Body weight and general health of the animals are also monitored for toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have shown significant potential as antibacterial and antifungal agents.[18][19][20][21] The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[22][23]
Agar Well Diffusion Assay
This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism.[24] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Caption: Workflow for the agar well diffusion assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Pyridazine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic like Gentamicin) and negative control (solvent)[21][25]
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.[23]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[22]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the pyridazine derivative solution, positive control, and negative control into separate wells.[22]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[25]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Data Presentation:
| Compound | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Pyridazine C | S. aureus | 100 | 18 |
| Pyridazine C | E. coli | 100 | 12 |
| Gentamicin | S. aureus | 10 | 22 |
| DMSO | S. aureus | - | 0 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Pyridazine derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[26][27][28]
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[28]
Caption: Inhibition of the COX-2 pathway by a pyridazine derivative.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)[29]
-
Heme cofactor
-
Pyridazine derivatives
-
Positive control (e.g., Celecoxib, a selective COX-2 inhibitor)[30]
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and probe.[29][31]
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the pyridazine derivatives at various concentrations to the test wells. Add the positive control and a vehicle control to their respective wells.[32]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[32]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 535/590 nm).
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the pyridazine derivative and calculate the IC50 value.
Data Presentation:
| Compound | COX-2 IC50 (nM) |
| Pyridazine D | 85.6 |
| Pyridazine E | 32.1 |
| Celecoxib | 50.2 |
Conclusion
The protocols outlined in this guide provide a robust starting point for the systematic biological evaluation of novel pyridazine derivatives. By employing these standardized and well-validated assays, researchers can efficiently identify and characterize promising lead compounds for further development in the fields of oncology, infectious diseases, and inflammatory disorders. It is crucial to remember that these are initial screening assays, and promising "hits" should be subjected to more extensive preclinical evaluation, including secondary assays, mechanism of action studies, and more comprehensive in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis and Biological Activity of Pyridopyridazine Derivatives...: Ingenta Connect [ingentaconnect.com]
- 5. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-Pyridazine Derivatives with Anticancer Activity [mdpi.com]
- 8. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line | MDPI [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. botanyjournals.com [botanyjournals.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemistnotes.com [chemistnotes.com]
- 25. hereditybio.in [hereditybio.in]
- 26. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. assaygenie.com [assaygenie.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes & Protocols: Development of STING Agonists from Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Innate Immunity with Novel Pyridazine-Based STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, acting as a critical surveillance mechanism for detecting cytosolic DNA—a danger signal associated with viral infections and cellular damage.[1][2] Activation of the STING pathway in immune cells, particularly dendritic cells, unleashes a potent anti-tumor response. This is primarily driven by the production of type I interferons (IFNs) and pro-inflammatory cytokines, which bridge the innate and adaptive immune systems to foster a robust, T-cell-mediated attack on cancer cells.[3] This mechanism has positioned STING as a high-priority target for cancer immunotherapy.[4][5]
STING agonists are designed to intentionally activate this pathway, effectively turning immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[4][5] While early agonists were based on natural cyclic dinucleotides (CDNs), their therapeutic use has been hampered by poor stability and limited systemic exposure.[3][6] This has spurred the development of non-CDN small molecules. Among these, pyridazine derivatives have emerged as a promising chemical scaffold.[7][8] Recent studies have highlighted the discovery of 3-(fluoro-imidazolyl) pyridazine derivatives as potent STING agonists with significant antitumor activity and favorable pharmacokinetic profiles, making them prime candidates for advanced preclinical development.[7][9][10]
This guide provides a comprehensive, methodology-driven framework for the discovery, characterization, and preclinical evaluation of novel pyridazine-based STING agonists. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, empowering researchers to not only execute the methods but also to interpret the results with confidence.
Part I: Lead Discovery and Hit-to-Lead Optimization
The initial phase of development focuses on identifying and optimizing pyridazine derivatives that can effectively bind to and activate the STING protein. This involves a high-throughput primary screen followed by iterative chemical synthesis and biological testing to establish a structure-activity relationship (SAR).
Protocol 1: High-Throughput Screening (HTS) for STING Activation
Principle & Rationale: The primary screen utilizes a reporter cell line to provide a rapid and quantifiable measure of STING pathway activation. THP-1 human monocytic cells are an ideal model as they endogenously express the necessary components of the cGAS-STING pathway.[11] Specifically, THP-1-Lucia™ ISG cells are engineered with a secreted luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter.[11] Activation of STING leads to IRF3-mediated transcription of interferon-stimulated genes (ISGs), and thus, luciferase expression, which can be measured via a simple luminescence assay.[11][12]
Materials:
-
THP-1-Lucia™ ISG cells (InvivoGen) or IRF Reporter (Luc)-THP-1 Cell Line (BPS Bioscience)[11][13]
-
Growth Medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, selective antibiotics (e.g., Zeocin®)[11][13]
-
Assay Medium: RPMI 1640, 1% Penicillin-Streptomycin[13]
-
Pyridazine derivative library (solubilized in DMSO)
-
Positive Control: 2'3'-cGAMP (InvivoGen)
-
Luciferase detection reagent (e.g., QUANTI-Luc™, ONE-Step™)[11][14]
-
384-well white, clear-bottom assay plates
Step-by-Step Protocol:
-
Cell Seeding: Culture THP-1-Lucia™ ISG cells according to the supplier's protocol. On the day of the assay, resuspend cells in assay medium and seed 20,000-40,000 cells per well in a 384-well plate.[14]
-
Compound Addition: Using an automated liquid handler, add the pyridazine derivatives to the wells. A final concentration of 10 µM is typical for a primary screen. Ensure the final DMSO concentration does not exceed 0.5%.
-
Controls:
-
Negative Control: Add vehicle (DMSO) only.
-
Positive Control: Add a dose-response curve of 2'3'-cGAMP (e.g., 0.1 µg/mL to 10 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[14]
-
Luminescence Reading: Add the luciferase detection reagent to each well according to the manufacturer's instructions. After a brief incubation (15-30 minutes), measure luminescence using a plate reader.[14]
-
Data Analysis: Normalize the data to the vehicle control. Calculate the Z'-factor to assess assay quality. Hits are typically defined as compounds that induce a signal greater than three standard deviations above the mean of the negative controls.
Workflow for Pyridazine Agonist Discovery and Optimization
The discovery process is an iterative cycle of design, synthesis, and testing aimed at improving potency, selectivity, and drug-like properties.
Caption: Iterative workflow for STING agonist development.
Part II: In Vitro Pharmacological Characterization
Once promising hits are identified, a more detailed in vitro characterization is required to confirm their mechanism of action and biological effects.
Protocol 2: Quantifying STING-Dependent Cytokine Production
Principle & Rationale: A hallmark of STING activation is the production of type I interferons (IFN-β) and pro-inflammatory cytokines like TNF-α and IL-6.[3][15] Quantifying these cytokines provides a direct measure of the biological output of STING agonism. This is typically performed using primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), to ensure physiological relevance.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin
-
Pyridazine lead compounds and controls (e.g., 2'3'-cGAMP)
-
ELISA or Luminex kits for human IFN-β, TNF-α, and IL-6
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Plating: Plate 200,000 PBMCs per well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the pyridazine agonists to the cells. Include vehicle and positive controls.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatant using ELISA or a multiplex Luminex assay, following the manufacturer's protocol.
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ values for each cytokine.
Expected Data Summary:
| Compound ID | Scaffold | THP-1 ISG EC₅₀ (µM)[7] | hPBMC IFN-β EC₅₀ (µM) |
| A4 (Example) | 3-(fluoro-imidazolyl) pyridazine | 0.06 | 0.25 |
| SR-717 (Ref.) | N/A | >1 | 5.8 |
| Analog 1 | Pyridazine | 0.5 | 1.5 |
| Analog 2 | Pyridazine | 0.1 | 0.4 |
Protocol 3: Western Blot for STING Pathway Activation
Principle & Rationale: To confirm that the observed activity is due to direct engagement of the STING pathway, it is essential to measure the phosphorylation of key signaling proteins. Upon agonist binding, STING recruits and activates TBK1, which in turn phosphorylates both itself (at Ser172) and the transcription factor IRF3 (at Ser396).[16][17] STING itself is also phosphorylated (at Ser366 in humans) which is a critical step for IRF3 recruitment.[17] Western blotting allows for the direct visualization of these phosphorylation events.
Materials:
-
THP-1 cells or human PBMCs
-
Pyridazine lead compounds
-
STING agonist (e.g., 2'3'-cGAMP) as a positive control
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (BCA or Bradford)
-
SDS-PAGE gels, transfer system (PVDF membranes)
-
Blocking Buffer (5% BSA in TBST)[18]
-
Primary Antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-Actin (loading control).[16][17][18]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Step-by-Step Protocol:
-
Cell Treatment: Plate 1-2 million cells per well in a 6-well plate. Treat with the pyridazine agonist (at its EC₅₀ concentration) for 1-4 hours. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate.[18]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour.[18] Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.[18]
-
Analysis: Compare the levels of phosphorylated proteins in treated samples to controls. Increased phosphorylation of STING, TBK1, and IRF3 confirms on-target pathway activation.
The STING Signaling Cascade
This diagram illustrates the key phosphorylation events that validate on-target activity of a pyridazine agonist.
Caption: STING signaling pathway activation by a pyridazine agonist.
Part III: Preclinical In Vivo Evaluation
The ultimate test of a STING agonist is its ability to control tumor growth in a living organism. This requires a well-designed in vivo study using syngeneic mouse models.
Protocol 4: Syngeneic Tumor Model Efficacy Study
Principle & Rationale: Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice), are the gold standard for evaluating immuno-oncology agents.[12][19] This setup allows for the assessment of the drug's effect on the tumor through the engagement of a fully functional immune system. Intratumoral (I.T.) injection is often the preferred route for initial studies to maximize local drug concentration and activate tumor-infiltrating immune cells directly.[20]
Materials:
-
6-8 week old female BALB/c mice
-
CT26 murine colon carcinoma cells
-
Pyridazine lead candidate, formulated for in vivo administration (e.g., in a solution of DMSO/PEG/Saline)
-
Digital calipers
-
Sterile syringes and needles
Step-by-Step Protocol:
-
Tumor Implantation: Subcutaneously inject 5x10⁵ CT26 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume every 2-3 days with calipers once they are palpable. Volume = (Length x Width²)/2.[19]
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).[19]
-
Group 1: Vehicle control (I.T.)
-
Group 2: Pyridazine Agonist (e.g., 1 mg/kg, I.T.)
-
Group 3 (Optional): Pyridazine Agonist + anti-PD-1 antibody
-
-
Dosing: Administer the treatment intratumorally on a schedule such as every 3 days for 3 doses (q3d x 3).[21]
-
Efficacy Endpoints:
-
Tumor Growth: Continue to monitor tumor volume until tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
Survival: Monitor mice for survival.
-
Body Weight: Record body weight as a measure of general toxicity.
-
-
Pharmacodynamic Analysis (Satellite Group): At a specified time point post-treatment (e.g., 24 hours), euthanize a separate group of mice to collect tumors and blood for biomarker analysis (e.g., cytokine levels, immune cell infiltration by flow cytometry).
Data Interpretation: A successful pyridazine STING agonist should lead to significant tumor growth inhibition or complete regression compared to the vehicle control.[7][22] Efficacy is often accompanied by an influx of CD8+ T cells into the tumor microenvironment. The observation of an abscopal effect—regression of untreated tumors at a distant site—is a strong indicator of a systemic, T-cell-mediated anti-tumor immune response.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
- 7. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 11. invivogen.com [invivogen.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. jitc.bmj.com [jitc.bmj.com]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Trifluoromethylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Rationale for Trifluoromethylpyrazole Derivatives in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but can lead to chronic and debilitating diseases when dysregulated.[1][2] The inflammatory cascade is orchestrated by a complex network of cellular and molecular mediators, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling proteins that regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[2][3][4]
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[5][6] Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole ring and functions as a selective COX-2 inhibitor.[7][8][9] The introduction of a trifluoromethyl (-CF3) group to the pyrazole scaffold is a key strategy in modern drug design. This group can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved potency and a better pharmacological profile.[5][10]
This guide provides a comprehensive overview of the mechanisms and methodologies for evaluating the anti-inflammatory potential of novel trifluoromethylpyrazole derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to advance their drug discovery programs.
II. Key Mechanisms of Action & Molecular Targets
Trifluoromethylpyrazole derivatives exert their anti-inflammatory effects by modulating several key nodes within the inflammatory signaling network. Understanding these targets is crucial for designing relevant screening assays.
A. Inhibition of Prostaglandin and Leukotriene Synthesis
A primary mechanism for many anti-inflammatory pyrazole derivatives is the inhibition of enzymes in the eicosanoid pathway.[11]
-
Cyclooxygenase (COX) Inhibition : Prostaglandins, particularly PGE2, are major mediators of pain, fever, and swelling. Their synthesis is catalyzed by COX enzymes. Many pyrazole compounds are designed as selective inhibitors of COX-2, the inducible isoform highly expressed at sites of inflammation, while sparing the constitutive COX-1, which is crucial for gastric protection.[8][9][10][12] Some novel trifluoromethylpyrazole-carboxamides have been specifically investigated as COX inhibitors.[5]
-
5-Lipoxygenase (5-LOX) and mPGES-1 Inhibition : Beyond COX, other enzymes are attractive targets. 5-LOX is responsible for producing pro-inflammatory leukotrienes.[13] Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that specifically catalyzes the conversion of PGH2 to PGE2 and represents a promising target for next-generation anti-inflammatory drugs.[11][14] Some pyrazole derivatives have been identified as potent dual inhibitors of 5-LOX and mPGES-1.[15][16]
B. Modulation of Pro-inflammatory Signaling Pathways
The expression of COX-2, mPGES-1, and pro-inflammatory cytokines is largely controlled by upstream signaling cascades. Targeting these pathways is a key strategy for developing potent anti-inflammatory agents.
-
Nuclear Factor-kappa B (NF-κB) Pathway : NF-κB is a master regulator of inflammation.[17] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), inhibitor proteins are degraded, allowing NF-κB (e.g., the p65 subunit) to translocate to the nucleus and drive the transcription of genes for TNF-α, IL-6, and other inflammatory mediators.[4][17] Inhibition of this pathway is a hallmark of effective anti-inflammatory compounds.[17]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK family (including p38, JNK, and ERK) also plays a critical role in regulating the synthesis of inflammatory cytokines.[3][18] These pathways can be activated by stimuli like LPS and contribute to both the transcription and translation of inflammatory mediators.[4][19]
The interplay of these pathways forms a complex signaling network that drives inflammation.
Caption: Key inflammatory signaling pathways targeted by trifluoromethylpyrazole derivatives.
III. Experimental Evaluation: Protocols & Methodologies
A tiered approach, moving from simple, high-throughput in vitro assays to more complex cell-based and in vivo models, is recommended for a comprehensive evaluation.
A. In Vitro Enzyme Inhibition Assays
These cell-free assays provide direct evidence of a compound's ability to inhibit a specific enzymatic target.
Protocol 1: COX-1/COX-2 Inhibition Assay
-
Principle : This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically.[1]
-
Methodology :
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and the enzyme (purified recombinant human or ovine COX-1 or COX-2).
-
Add various concentrations of the trifluoromethylpyrazole derivative (dissolved in DMSO) or a reference inhibitor (e.g., Celecoxib, Indomethacin) to the wells of a 96-well plate.
-
Add the enzyme/buffer mixture to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a solution containing arachidonic acid (the substrate) and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 610 nm) over time using a plate reader.[1]
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the inhibition data to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Causality : This assay directly quantifies the interaction between the compound and the isolated enzyme, providing a clear measure of inhibitory potency. Running parallel assays for COX-1 and COX-2 allows for the determination of the selectivity index (SI = IC50 COX-1 / IC50 COX-2), a critical parameter for predicting gastrointestinal safety.[8]
B. Cell-Based Assays
These assays assess the compound's activity in a more biologically relevant context, accounting for cell permeability, metabolism, and effects on signaling pathways.
Protocol 2: LPS-Induced Pro-inflammatory Mediator Release in Macrophages
-
Principle : Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.[8][20] The ability of the test compound to suppress the production of key mediators like Nitric Oxide (NO), PGE2, and cytokines (TNF-α, IL-6) is then quantified.[8][13]
-
Methodology :
-
Cell Seeding : Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density (e.g., 0.1 million cells/well for a 96-well plate) and allow them to adhere overnight.[21]
-
Pre-treatment : Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation : Add LPS (e.g., 100-1000 ng/mL) to the wells (except for the unstimulated control) and incubate for a specified period (e.g., 16-24 hours).[20][21]
-
Supernatant Collection : After incubation, collect the cell culture supernatant for analysis.
-
Quantification :
-
Nitric Oxide (NO) : Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent Assay.
-
Cytokines (TNF-α, IL-6) : Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20][21]
-
-
Cell Viability : Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.[8]
-
-
Self-Validation : The inclusion of a positive control (LPS alone) and a negative control (vehicle-treated, unstimulated cells) is essential. A known anti-inflammatory drug (e.g., Dexamethasone) should be used as a reference compound. The cytotoxicity assay validates that the reduction in inflammatory mediators is a specific pharmacological effect.
Caption: Workflow for cell-based screening of anti-inflammatory compounds.
C. In Vivo Models of Acute Inflammation
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
-
Principle : This is a widely used and highly reproducible model of acute inflammation.[22][23] Subplantar injection of carrageenan, a polysaccharide, into the paw of a rat or mouse induces a localized, acute, and non-immune inflammatory response characterized by swelling (edema).[22][23][24] The ability of a systemically or locally administered compound to reduce this swelling is a measure of its anti-inflammatory activity.[25][26]
-
Methodology :
-
Acclimatization : Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.[22]
-
Grouping : Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).
-
Baseline Measurement : Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration : Administer the test compound and control drugs, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection.[23]
-
Induction of Edema : Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the subplantar region of the right hind paw.[26]
-
Edema Measurement : Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak inflammation typically occurs around 3-4 hours.[24]
-
Calculation :
-
Calculate the increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
-
Causality : This model involves a biphasic response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (after 2 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[22] Therefore, inhibition of the later phase strongly suggests that the test compound interferes with the prostaglandin pathway, validating the in vitro findings.
IV. Data Presentation & Interpretation
Organizing quantitative data into clear tables is essential for comparison and analysis.
Table 1: In Vitro Enzyme Inhibition Profile
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | 5-LOX IC50 (µM) | mPGES-1 IC50 (µM) |
| Lead-CF3-01 | >100 | 1.15 | >87 | 2.31 | 1.3 |
| Lead-CF3-02 | 50.5 | 0.67 | 75.4 | >50 | 2.6 |
| Celecoxib | 5.42 | 2.16 | 2.51 | >100 | >100 |
| Indomethacin | 0.15 | 3.50 | 0.04 | - | - |
| (Note: Data is hypothetical, based on representative values from literature such as[8][13][16]) |
Table 2: Effect on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment (10 µM) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | NO Production (% of LPS Control) | Cell Viability (% of Vehicle) |
| Vehicle | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 | 100 ± 4.1 |
| Lead-CF3-01 | 35.2 ± 4.1 | 41.5 ± 5.3 | 28.9 ± 3.9 | 98.7 ± 3.5 |
| Lead-CF3-02 | 28.7 ± 3.8 | 33.1 ± 4.6 | 22.4 ± 3.1 | 97.2 ± 4.0 |
| Dexamethasone (1 µM) | 15.6 ± 2.9 | 20.1 ± 3.3 | 11.8 ± 2.5 | 101.5 ± 2.8 |
| p < 0.05 vs. Vehicle + LPS. Data are mean ± SEM. (Hypothetical data) |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Treatment (Dose, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| Lead-CF3-01 (30 mg/kg) | 0.41 ± 0.05 | 51.8% |
| Lead-CF3-02 (30 mg/kg) | 0.35 ± 0.04 | 58.8% |
| Indomethacin (10 mg/kg) | 0.31 ± 0.06 | 63.5% |
| p < 0.05 vs. Vehicle Control. Data are mean ± SEM. (Hypothetical data based on literature such as[10]) |
V. References
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. --INVALID-LINK--
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. --INVALID-LINK--
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2018). National Center for Biotechnology Information. --INVALID-LINK--
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). National Center for Biotechnology Information. --INVALID-LINK--
-
Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. --INVALID-LINK--
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2015). PubMed. --INVALID-LINK--
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. --INVALID-LINK--
-
IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018). Vels Institute of Science, Technology & Advanced Studies. --INVALID-LINK--
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2013). PubMed. --INVALID-LINK--
-
Macrophage Inflammatory Assay. (2016). National Center for Biotechnology Information. --INVALID-LINK--
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). National Center for Biotechnology Information. --INVALID-LINK--
-
Cell Culture and estimation of cytokines by ELISA. (2018). Protocols.io. --INVALID-LINK--
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. --INVALID-LINK--
-
NF-κB and MAPK pathways in inflammation. (n.d.). ResearchGate. --INVALID-LINK--
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. --INVALID-LINK--
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2022). MDPI. --INVALID-LINK--
-
Screening models for inflammatory drugs. (2016). SlideShare. --INVALID-LINK--
-
New celecoxib derivatives as anti-inflammatory agents. (2004). PubMed. --INVALID-LINK--
-
Rotational constriction of curcuminoids impacts 5-lipoxygenase and mPGES-1 inhibition and evokes a lipid mediator class switch in macrophages. (2022). PubMed. --INVALID-LINK--
-
Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2022). MDPI. --INVALID-LINK--
-
Differential involvement of NF‐κB and MAP kinase pathways in the generation of inflammatory cytokines by human neutrophils. (2000). Semantic Scholar. --INVALID-LINK--
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2018). Frontiers Media S.A. --INVALID-LINK--
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. --INVALID-LINK--
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. --INVALID-LINK--
-
Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. (2000). National Center for Biotechnology Information. --INVALID-LINK--
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2019). PubMed. --INVALID-LINK--
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2020). National Center for Biotechnology Information. --INVALID-LINK--
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). National Center for Biotechnology Information. --INVALID-LINK--
-
Do you have any suggestion for a easy and cheap experiment to quantify Cytokines? (2018). ResearchGate. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. --INVALID-LINK--
-
Detecting and Measuring Cytokines. (2022). Biocompare. --INVALID-LINK--
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). National Center for Biotechnology Information. --INVALID-LINK--
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. --INVALID-LINK--
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. --INVALID-LINK--
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2013). ResearchGate. --INVALID-LINK--
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotational constriction of curcuminoids impacts 5-lipoxygenase and mPGES-1 inhibition and evokes a lipid mediator class switch in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Differential involvement of NF‐κB and MAP kinase pathways in the generation of inflammatory cytokines by human neutrophils | Semantic Scholar [semanticscholar.org]
- 20. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 22. mdpi.com [mdpi.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Agrochemical Applications of Trifluoromethyl-Substituted Pyridines
Introduction
The incorporation of the trifluoromethyl (-CF₃) group into pyridine scaffolds has been a transformative strategy in modern agrochemical discovery.[1] This structural motif imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent biological activity.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent biological activity of the pyridine ring, has led to the development of a diverse range of highly effective fungicides, herbicides, and insecticides.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted pyridine agrochemicals. The following sections offer insights into the synthesis, formulation, and application of several key compounds, supported by step-by-step protocols and visual diagrams to facilitate understanding and practical implementation.
I. Synthesis of Trifluoromethyl-Substituted Pyridine Agrochemicals
The synthesis of these complex molecules typically involves two primary strategies: the direct chlorination and fluorination of a picoline precursor, or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1]
Synthesis of Fluazinam
Fluazinam is a broad-spectrum fungicide effective against a variety of plant pathogens, including Botrytis cinerea (gray mold) and Phytophthora infestans (late blight).[4] Its synthesis involves the coupling of a trifluoromethyl-substituted aminopyridine with a dinitro-p-toluidine derivative.[5][6]
Protocol: Laboratory Synthesis of Fluazinam [5][6][7][8][9]
-
Preparation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine:
-
In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and an ether solvent such as tetrahydrofuran (THF).[5]
-
Introduce anhydrous ammonia gas (3.0-10.0 eq) into the sealed reactor.[5]
-
Heat the mixture to 70-100°C and maintain pressure for 25-32 hours.[5]
-
Monitor the reaction by HPLC until the starting material is consumed.[5]
-
After cooling and depressurization, filter the reaction mixture to remove ammonium salts. The resulting filtrate containing 2-amino-3-chloro-5-(trifluoromethyl)pyridine is used in the next step.
-
-
Condensation Reaction:
-
To the solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, add 2,4-dichloro-3,5-dinitrobenzotrifluoride (1.0-1.2 eq) and an inorganic base such as potassium carbonate or sodium hydroxide.[5][10]
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Upon completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield Fluazinam.
-
Caption: Synthesis pathway of Fluazinam.
Synthesis of Chlorfluazuron
Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator (IGR), inhibiting chitin synthesis.[1] Its synthesis typically starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.[11][12]
Protocol: Laboratory Synthesis of Chlorfluazuron [11][12]
-
Etherification:
-
In a reaction vessel, combine 2,6-dichloro-4-aminophenol (1.0 eq), 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0-1.2 eq), anhydrous potassium carbonate, and N,N-dimethylacetamide (DMA) as the solvent.[11][12]
-
Heat the mixture to 60-70°C and stir for approximately 6 hours.[11][12]
-
After the reaction, filter the mixture to remove solids and collect the filtrate containing the ether intermediate.
-
-
Condensation:
-
Cool the filtrate to room temperature and add 2,6-difluorobenzoyl isocyanate dropwise.[11]
-
Gently warm the reaction mixture to 40-50°C and maintain for a period to complete the condensation.
-
The resulting solid product, Chlorfluazuron, is collected by filtration.
-
Caption: Synthesis pathway of Chlorfluazuron.
Synthesis of Sulfoxaflor
Sulfoxaflor is a sulfoximine insecticide that targets sap-feeding insects.[1] One synthetic route starts with 3-chloromethyl-6-(trifluoromethyl)pyridine.
Protocol: Laboratory Synthesis of a Sulfoxaflor Intermediate [13][14]
-
Thioether Formation:
-
Under an inert atmosphere (e.g., argon), mix methyl ethyl sulfide, a suitable solvent (e.g., toluene), a catalyst, and an acid binding agent (e.g., triethylamine).[13][14]
-
Slowly add a solution of 5-halo-2-(trifluoromethyl)pyridine in a solvent.
-
After cooling, filter the mixture and wash the organic phase. Drying and concentration of the organic phase yield the intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine.[13][14]
-
Caption: Synthesis of a Sulfoxaflor intermediate.
Synthesis of Flonicamid
Flonicamid is a pyridinecarboxamide insecticide with a unique mode of action, effective against sucking insects.[1] Its synthesis is based on 4-trifluoromethylnicotinic acid.[15][16][17][18][19]
Protocol: Laboratory Synthesis of Flonicamid [15][16][17][18][19]
-
Acyl Chloride Formation:
-
In a flask, combine 4-trifluoromethylnicotinic acid (1.0 eq), an acyl chlorination reagent like thionyl chloride (1.2 eq), a catalytic amount of N,N-dimethylformamide (DMF), and a solvent such as toluene.[16]
-
Heat the mixture to around 70°C and stir for 4-5 hours to form 4-trifluoromethylnicotinoyl chloride.[16]
-
-
Amidation:
-
In a separate vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent.
-
Add the previously prepared solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution.
-
Stir the reaction for 2-3 hours.[16]
-
The resulting solid, Flonicamid, is collected by filtration and purified.
-
References
- 1. Bio-efficacy of fomesafen + fluazifop-p-butyl mixture against weeds and its effect on productivity and profitability of soybean (Glycine max) in Central India | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 2. researchgate.net [researchgate.net]
- 3. uky.edu [uky.edu]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 9. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 10. isws.org.in [isws.org.in]
- 11. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 12. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 13. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
- 14. Synthesis method of pesticide sulfoxaflor intermediate 3-[1-(methylthio)ethyl]-6(trifluoromethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 16. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 17. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 18. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 19. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 5-(trifluoromethyl)pyridazine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. We understand that synthesizing fluorinated heterocycles can present unique challenges. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during the synthesis of this important building block, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
Before troubleshooting specific problems, selecting the most appropriate synthetic route is critical. Here, we address common questions regarding pathway selection.
Q1: What are the primary synthetic routes to this compound?
There are two principal and validated routes for synthesizing the target molecule, each starting from a different precursor. The choice often depends on the commercial availability and cost of the starting materials.
-
Route A: Hydrolysis of 3-Cyano-5-(trifluoromethyl)pyridazine. This is the most common and direct method. The cyano group serves as a stable precursor to the carboxylic acid and can be hydrolyzed under acidic or basic conditions. This route is generally preferred for its high atom economy and reliable conversion.
-
Route B: Oxidation of 3-Methyl-5-(trifluoromethyl)pyridazine. This method involves the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents. While feasible, this route can suffer from lower selectivity and the potential for ring oxidation, making it a more challenging pathway to optimize.[1]
The diagram below illustrates these primary synthetic pathways.
Caption: Primary synthetic pathways to the target compound.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on the more prevalent nitrile hydrolysis pathway (Route A).
Q2: My nitrile hydrolysis reaction has stalled, resulting in low yield and significant unreacted starting material. What is the cause and how can I fix it?
Answer: A stalled hydrolysis reaction is typically due to insufficient reaction energy, poor reagent concentration, or low substrate solubility. The C≡N bond is highly stable, and its hydrolysis requires forcing conditions to proceed to completion.
Causality Explained: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through a carboxamide intermediate. Each step has a significant activation energy barrier.
-
Acid-Catalyzed: The nitrile nitrogen is first protonated, making the carbon more electrophilic for attack by water. The resulting amide is then further hydrolyzed. If the acid concentration is too low or the temperature is insufficient, the rate of one or both steps will be slow.
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The intermediate amide is then hydrolyzed by further attack of hydroxide. Insufficient base concentration or temperature will lead to a stalled reaction.[2]
Troubleshooting Protocol:
-
Verify Reagent Concentration: Ensure the acid or base solution is of the correct molarity. For acidic hydrolysis, concentrated sulfuric acid (e.g., 10-15 M) or hydrochloric acid (e.g., 6-12 M) is often required. For basic hydrolysis, a concentration of at least 4-6 M NaOH or KOH is recommended.
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor progress by TLC or HPLC. Refluxing is common for this transformation. Be cautious, as excessively high temperatures can lead to decomposition.
-
Improve Solubility: If the starting nitrile is poorly soluble in the aqueous medium, consider adding a co-solvent. For acid hydrolysis, acetic acid can be a suitable co-solvent. For base hydrolysis, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the organic-soluble nitrile and the aqueous hydroxide.[2]
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time (e.g., from 12 hours to 24 or 48 hours) may be sufficient to drive it to completion.
Q3: My main impurity is the 5-(trifluoromethyl)pyridazine-3-carboxamide. How can I minimize its formation and convert it to the desired acid?
Answer: The formation of the amide as a stable intermediate is an inherent part of the nitrile hydrolysis mechanism. Its accumulation indicates that the second step of the hydrolysis (amide to carboxylic acid) is the rate-limiting step. This is a very common issue.[3]
Causality Explained: Amides are generally more stable and less reactive towards hydrolysis than nitriles. Therefore, conditions that are sufficient to convert the nitrile to the amide may not be harsh enough to efficiently hydrolyze the amide to the carboxylic acid. This creates a "bottleneck" where the amide intermediate builds up.
Optimization Strategies:
-
Increase Forcing Conditions: As with a stalled reaction, increasing the temperature, reaction time, or concentration of the acid/base will promote the hydrolysis of the amide. Sulfuric acid is often more effective than HCl for hydrolyzing stubborn amides due to its higher boiling point, allowing for higher reaction temperatures.
-
Isolate and Re-subject: If the reaction consistently yields a mixture of amide and acid that is difficult to separate, a practical approach is to complete the reaction, isolate the crude mixture, and re-subject it to the hydrolysis conditions. This avoids potential degradation of the desired carboxylic acid during excessively long initial reaction times.
The following decision tree can guide your troubleshooting process for low yields.
Caption: Decision tree for troubleshooting low reaction yield.
Q4: The final product is difficult to purify. What are the best practices for isolation and purification?
Answer: Purification challenges often arise from the amphoteric nature of the product (containing both a basic pyridazine ring and an acidic carboxylic acid group) and the presence of structurally similar impurities like the starting amide. A pH-controlled work-up is crucial.
Causality Explained: The solubility of your product is highly dependent on pH.
-
At low pH (e.g., < 2): The pyridazine nitrogen is protonated (-N⁺H-), and the carboxylic acid is in its neutral form (-COOH). The molecule is a cation and is generally water-soluble.
-
At its isoelectric point (pI): The molecule exists as a zwitterion or is least soluble. This is the optimal pH for precipitation.
-
At high pH (e.g., > 8): The carboxylic acid is deprotonated (-COO⁻), and the pyridazine ring is neutral. The molecule is an anion and is water-soluble.
Recommended Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding it to ice or cold water. If you used a strong acid, neutralize it cautiously with a strong base (e.g., 50% NaOH) to a pH of ~10-12. If you used a strong base, this step is unnecessary.
-
Extraction of Neutral/Basic Impurities: At this high pH, your product is the water-soluble carboxylate salt. You can perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove any unreacted nitrile (if present) and other non-acidic organic impurities.
-
Precipitation of Product: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution. Monitor the pH. The product will precipitate out as you approach its isoelectric point (typically around pH 2-4).
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a cold non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any residual organic impurities.
-
Recrystallization: For highest purity, recrystallize the dried solid from a suitable solvent system, such as an ethanol/water or methanol/water mixture.
Part 3: Optimized Experimental Protocol
This protocol details an optimized procedure for the synthesis via nitrile hydrolysis, incorporating the troubleshooting insights discussed above.
Protocol: Acid-Catalyzed Hydrolysis of 3-Cyano-5-(trifluoromethyl)pyridazine
Materials:
-
3-Cyano-5-(trifluoromethyl)pyridazine (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~10 mL per gram of nitrile)
-
Deionized Water
-
50% (w/w) Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate (for extraction)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 3-cyano-5-(trifluoromethyl)pyridazine (1.0 eq) to concentrated sulfuric acid at room temperature. Note: This may be mildly exothermic.
-
Hydrolysis: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC or LCMS until the starting material and amide intermediate are consumed.
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. b. Slowly pour the cooled reaction mixture onto a sufficient amount of crushed ice in a large beaker with vigorous stirring. c. Place the beaker in an ice bath and carefully adjust the pH to >10 by the slow, dropwise addition of 50% NaOH solution. Ensure the temperature does not rise significantly. d. Wash the basic aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any neutral impurities. Discard the organic layers. e. Re-cool the aqueous layer in an ice bath. Precipitate the product by slowly adding concentrated HCl with stirring until the pH is approximately 2-3. f. Collect the resulting solid by vacuum filtration.
-
Purification: a. Wash the filter cake with a generous amount of cold deionized water, followed by a small amount of cold diethyl ether. b. Dry the solid under vacuum. c. For further purification, recrystallize the product from a minimal amount of hot ethanol/water.
Part 4: Comparative Data Summary
The choice of hydrolysis conditions can significantly impact yield and byproduct formation. The following table provides a general comparison based on established chemical principles.[2][3]
| Parameter | Condition A: 12 M HCl (reflux) | Condition B: 15 M H₂SO₄ (110 °C) | Condition C: 6 M NaOH (reflux) |
| Typical Reaction Time | 18 - 36 hours | 12 - 24 hours | 24 - 48 hours |
| Relative Rate | Moderate | Fast | Slow to Moderate |
| Key Byproduct | Amide intermediate | Fewer byproducts if not overheated | Amide intermediate |
| Work-up Complexity | Moderate (neutralization required) | High (very exothermic quench) | Moderate (acidification required) |
| Advantages | Volatile acid, easier to remove. | High efficiency for stubborn amides. | Less potential for charring/decomposition. |
| Disadvantages | May be slow for amide hydrolysis. | Hazardous quench, potential for sulfonation/charring at high temps. | Slower kinetics, potential for base-sensitive group incompatibility. |
Note: The data presented are illustrative and actual results may vary. Optimization is recommended for each specific scale and equipment setup.
References
Technical Support Center: Purification of Trifluoromethylated Heterocyclic Compounds
Welcome to the technical support center for the purification of trifluoromethylated (CF3) heterocyclic compounds. The unique electronic properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make these compounds invaluable in pharmaceutical and agrochemical research.[1] However, these same properties introduce significant challenges during purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of CF3-heterocyles in a direct question-and-answer format.
I. Chromatographic Separations (Flash & HPLC)
Question 1: My trifluoromethylated compound is eluting much faster (or slower) on silica gel than I predicted based on its structure. Why is this happening and what can I do?
Answer: This is a classic problem stemming from the complex electronic nature of the CF3 group.
-
The "Why": The trifluoromethyl group is a potent electron-withdrawing group, which significantly reduces the basicity of nearby nitrogen atoms in a heterocyclic ring.[2] For example, the pKa of pyridine is 5.2, but the pKa of 3-(trifluoromethyl)pyridine is 2.8.[2] This decreased basicity means your compound will have a much weaker interaction with the acidic silanol groups on the surface of standard silica gel compared to its non-fluorinated analog. The result is a lower retention time (higher Rf on TLC). Conversely, the high electronegativity of fluorine can lead to unusual dipole interactions, sometimes causing unexpected retention.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: For basic heterocycles (like pyridines or imidazoles) that are eluting too quickly, avoid basic modifiers like triethylamine (Et3N) or ammonia (NH3) initially. These are often added to reduce tailing with basic compounds but may be unnecessary and can further decrease retention of your weakly basic CF3-heterocycle.[3] If your compound is acidic, adding a small amount of acetic or formic acid (0.1-1%) can help achieve consistent retention and better peak shape.[3]
-
Switch the Stationary Phase: If mobile phase adjustments are insufficient, consider an alternative stationary phase.
-
Fluorinated Phases: Pentafluorophenyl (PFP) or other fluorinated stationary phases are excellent choices.[4][5] These phases offer "fluorous-fluorous" interactions, leading to higher retention of fluorinated compounds relative to non-fluorinated impurities.[5] This can completely invert the elution order compared to C18 or silica, providing powerful selectivity.[4]
-
Neutral Alumina: For particularly sensitive compounds, neutral or basic alumina can be a good alternative to acidic silica gel, preventing on-column degradation.
-
-
Question 2: I'm seeing new, unexpected peaks in my chromatogram after running my sample through a silica gel column. Is my compound degrading?
Answer: It's highly possible. On-column degradation is a significant risk for certain classes of compounds.
-
The "Why": The acidic nature of silica gel (due to surface silanol groups, Si-OH) can catalyze the degradation of sensitive molecules. This is a known issue, and the presence of a strongly electron-withdrawing CF3 group can sometimes increase the lability of other functional groups in the molecule.[6]
-
Troubleshooting Steps:
-
Deactivate the Silica: Before running your column, you can "deactivate" the silica gel by pre-treating it. A common method is to flush the packed column with your mobile phase containing 0.5-1% triethylamine or ammonia to neutralize the most acidic sites.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic support like neutral alumina or a bonded phase (like C18 or a PFP phase) is often the best solution.[4][5]
-
Lower the Temperature: If you are performing preparative HPLC, running the separation at a lower temperature can sometimes mitigate degradation by reducing the reaction rate on the column.[7]
-
Question 3: My CF3-heterocycle is UV-inactive or I can't see it on a TLC plate with standard stains. How can I visualize it?
Answer: Visualization can be tricky, as the CF3 group itself does not confer UV activity and can make compounds resistant to common oxidative stains.
-
The "Why": Many common TLC stains like potassium permanganate (KMnO4) or ceric ammonium molybdate (CAM) work by oxidizing functional groups on the analyte.[8] The electron-withdrawing nature of the CF3 group can make the overall molecule more resistant to oxidation, rendering these stains ineffective.[9]
-
Troubleshooting Steps:
-
Use TLC Plates with a Fluorescent Indicator: The most common method is to use TLC plates containing a F254 indicator.[10][11] When exposed to short-wave UV light (254 nm), the entire plate fluoresces green. Compounds that absorb UV light (even weakly, like many heterocycles) will quench this fluorescence and appear as dark spots.[8][11]
-
Iodine Chamber: This is a classic, non-destructive method. Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[8]
-
Specialized Stains: If UV and iodine fail, consider less common stains. A p-Anisaldehyde stain, followed by gentle heating, is a good general-purpose stain that can sometimes visualize otherwise stubborn spots.[3] For specific functionalities, stains like ninhydrin (for primary/secondary amines) can be used if appropriate.[8]
-
II. Sample Work-up & Handling
Question 4: I'm losing a significant amount of my product during solvent evaporation on the rotary evaporator, even with minimal heat. What's happening?
Answer: Your compound is likely more volatile than you expect.
-
The "Why": The trifluoromethyl group can significantly increase the volatility of a molecule. The rigid, non-polar nature of the C-F bonds reduces intermolecular interactions (like hydrogen bonding and van der Waals forces), lowering the boiling point and increasing the vapor pressure of the compound. This can lead to substantial product loss during solvent removal.
-
Troubleshooting Steps:
-
Avoid the Rotovap: For small-scale purifications of volatile compounds, completely avoid the rotary evaporator. Instead, carefully extract the product into a low-boiling solvent (like diethyl ether or pentane), dry the organic layer with a drying agent (e.g., MgSO4 or Na2SO4), and then allow the solvent to evaporate slowly in a fume hood at ambient temperature.
-
Use Supercritical Fluid Chromatography (SFC): For larger scales, SFC is an outstanding alternative to traditional HPLC.[12][13] SFC uses supercritical CO2 as the primary mobile phase.[14] After fractionation, the CO2 evaporates, leaving the compound in a small amount of organic co-solvent, which dramatically reduces dry-down time and minimizes product loss due to volatility.[12]
-
Liquid-Liquid Extraction: If your compound has acidic or basic properties, use an acid-base extraction to move it into the aqueous phase as a salt.[15] The salt form is non-volatile. You can then wash the aqueous layer to remove neutral organic impurities, re-acidify or basify to regenerate the neutral compound, and then extract it back into a small volume of organic solvent for final, careful evaporation.
-
Question 5: I have a basic nitrogen in my CF3-heterocycle (e.g., a pyridine or imidazole), but my acid-base extraction is not working efficiently.
Answer: The electron-withdrawing CF3 group has likely reduced the basicity of your heterocycle to the point where it is not fully protonated by the acid you are using.
-
The "Why": As discussed in Question 1, the pKa of a CF3-substituted heterocycle can be much lower than its non-fluorinated parent. If you are using a weak acid (e.g., 1M HCl) to extract a very weak base, the acid-base equilibrium will not favor the protonated, water-soluble salt form, leading to poor extraction efficiency.[2]
-
Troubleshooting Steps:
-
Check the pKa: If possible, find the pKa of your compound or a close analog. The general rule for an effective extraction is to use an acid with a pKa at least 2-3 units lower than the pKa of the conjugate acid of your basic compound.
-
Use a Stronger Acid: Switch from 1M HCl to a more concentrated acid like 3M or 6M HCl to shift the equilibrium towards the protonated form.
-
Perform Multiple Extractions: Instead of one extraction with a large volume of acid, perform three or four sequential extractions with smaller volumes.[16] This is a more efficient way to transfer the compound to the aqueous layer.
-
Back-Washing: After extracting your base into the aqueous acid, "back-wash" the acidic aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether) to remove any neutral impurities that may have been carried over.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" purification strategy for a novel trifluoromethylated heterocyclic compound?
For a solid compound, recrystallization is often the most powerful and scalable purification technique.[18][19] It excels at removing small amounts of impurities.[20] For liquids or non-crystalline solids, flash column chromatography on silica gel is the standard starting point.[10]
Below is a decision workflow to guide your choice.
Caption: Decision workflow for selecting a purification strategy.
Q2: Are there any advantages to using Supercritical Fluid Chromatography (SFC) for these compounds?
Yes, SFC offers several key advantages, particularly for trifluoromethylated compounds:
-
Faster Separations: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations compared to HPLC.[13]
-
Reduced Solvent Waste: Replacing the bulk of the mobile phase with CO2 makes SFC a "greener" technique with significantly lower solvent purchase and disposal costs.[12][13]
-
Ideal for Volatile Compounds: As mentioned in the troubleshooting section, the rapid evaporation of CO2 post-collection minimizes the risk of losing volatile products during solvent removal.[12]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it excellent for separating challenging isomers.
Q3: Can I use 19F NMR to assess the purity of my compound?
Absolutely. 19F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. Since fluorine has a 100% natural abundance 19F nuclide and there is typically no background signal, you can get a very clean spectrum. The chemical shift of the CF3 group is highly sensitive to its electronic environment. This means that even small amounts of impurities with slightly different structures will often show up as distinct signals in the 19F NMR spectrum, making it an excellent method for purity assessment.[2][21]
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography on a Fluorinated (PFP) Stationary Phase
This protocol is intended for separating a mixture of a CF3-heterocycle from its non-fluorinated starting material or byproducts.
-
Select the Stationary Phase: Choose a pre-packed pentafluorophenyl (PFP) flash cartridge of an appropriate size for your sample amount.
-
Develop a TLC Method: Use PFP-coated TLC plates. Screen mobile phase systems. A good starting point is a gradient of acetonitrile in water or methanol in water. Unlike silica gel, these are reversed-phase separations.
-
Prepare the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like methanol or DMSO), then dilute it with the initial mobile phase solvent until the point of precipitation. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica or celite.
-
Pack and Equilibrate: If packing manually, slurry pack the PFP silica in the initial mobile phase. Equilibrate the column with at least 5 column volumes of the starting mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Load and Elute: Load the sample and begin the gradient elution based on your TLC analysis. Fluorinated compounds will generally be retained more strongly on a PFP phase than non-fluorinated compounds.[4][5]
-
Collect and Analyze: Collect fractions and analyze by TLC to identify the pure product.
Protocol 2: Acid-Base Extraction for a Weakly Basic CF3-Pyridine
This protocol details the removal of a neutral, non-volatile impurity from a weakly basic CF3-pyridine product.
-
Dissolution: Dissolve the crude reaction mixture (~1.0 g) in 50 mL of diethyl ether in a 250 mL separatory funnel.
-
First Extraction: Add 25 mL of 3M HCl(aq) to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts."
-
Repeat Extractions: Repeat the extraction of the organic layer two more times with fresh 25 mL portions of 3M HCl(aq), combining all aqueous extracts into the same flask. The organic layer now contains the neutral impurity.
-
Back-Wash: Pour the combined aqueous extracts back into the separatory funnel. Add 20 mL of fresh diethyl ether and shake. This "back-wash" removes any co-extracted neutral impurity from the aqueous layer. Discard this ether wash.
-
Neutralization: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH(aq) with swirling until the solution is strongly basic (pH > 12, check with pH paper). Your CF3-pyridine should precipitate out or form an oily layer.
-
Final Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the neutralized product with three 30 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and carefully remove the solvent under reduced pressure (or at ambient pressure) to yield the purified product.[22]
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Meta-CF3-Substituted Analogues of the GFP Chromophore with Remarkable Solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. news-medical.net [news-medical.net]
- 14. waters.com [waters.com]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. irp.cdn-website.com [irp.cdn-website.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Recrystallization [sites.pitt.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Condition Optimization for Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine ring formation. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven insights to optimize your reaction conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My pyridazine synthesis is resulting in a low yield. What are the most common causes and how can I address them?
Low yield is a frequent issue in pyridazine synthesis. The root cause often lies in one of several key areas: suboptimal reaction conditions, instability of reactants or intermediates, or inefficient purification.
Troubleshooting Steps:
-
Re-evaluate Your Core Reaction Conditions:
-
Temperature: Many pyridazine syntheses, particularly those involving cycloadditions, are sensitive to temperature.[1] For inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines, for instance, increasing the temperature can sometimes improve the rate, but may also lead to decomposition or side reactions.[2] A systematic screen of temperatures (e.g., room temperature, 40 °C, 80 °C, reflux) is a crucial first step.
-
Solvent: The polarity of the solvent can significantly impact reaction rates and yields.[2] For IEDDA reactions, polar solvents like DMSO, or fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically accelerate the reaction.[2][3][4] Conversely, for other cyclization types, a non-polar solvent like toluene or xylene might be optimal. It's recommended to test a range of solvents with varying polarities.
-
Concentration: Ensure that the reaction is not too dilute, as this can slow down bimolecular reactions. Conversely, overly concentrated reactions can sometimes lead to polymerization or side product formation.
-
-
Assess Reactant and Intermediate Stability:
-
Hydrazine Derivatives: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. If your synthesis involves hydrazine, consider using a more stable salt form and neutralizing it in situ.
-
Intermediates: Some pyridazine syntheses proceed through unstable intermediates, such as dihydropyridazines, which require subsequent oxidation.[5] If an oxidation step is required, ensure the oxidant is added under optimal conditions and is compatible with your substrate. In some cases, the choice of solvent can directly yield the oxidized pyridazine, for example, using acetic acid in certain Cu(II)-catalyzed cyclizations.[6]
-
-
Optimize Purification Strategy:
-
Pyridazine derivatives can be polar and may adhere strongly to silica gel. This can lead to significant product loss during column chromatography. Consider using a different stationary phase (e.g., alumina) or employing alternative purification techniques like crystallization or distillation if the product is volatile.
-
Troubleshooting Guide: Specific Synthetic Issues
Issue 1: Poor Regioselectivity in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
Background: The reaction of unsymmetrical 1,2,4,5-tetrazines with unsymmetrical dienophiles (like alkynes) is a powerful method for pyridazine synthesis, but it can often lead to a mixture of regioisomers.[7][8] The regioselectivity is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.[1][7]
Question: I am getting a mixture of regioisomers in my IEDDA reaction between an unsymmetrical tetrazine and an alkyne. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in these reactions is a common challenge. Here’s a systematic approach to addressing it:
-
Leverage Solvent Effects: The choice of solvent can influence regioselectivity. As demonstrated in studies, highly polar and hydrogen-bond-donating solvents like HFIP can not only accelerate the reaction but also enhance regioselectivity in certain cases.[2][3] It is hypothesized that these solvents can stabilize one transition state over the other through hydrogen bonding.
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly influence the regiochemical outcome.[6] Lewis acids can coordinate to the tetrazine, altering its electronic properties and directing the cycloaddition to favor one regioisomer. A screen of common Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) at varying stoichiometries is recommended.
-
Modify Substituents: The electronic nature of the substituents on both the tetrazine and the alkyne plays a crucial role.
-
On the Alkyne: Introducing a directing group can be highly effective. For instance, the use of alkynyl sulfides has been shown to provide excellent regiocontrol.[7][8] The sulfur substituent can then be transformed into other functional groups post-cyclization.
-
On the Tetrazine: While often dictated by the target molecule, understanding the electronic influence of the tetrazine substituent is key. Electron-withdrawing groups on the tetrazine generally accelerate the IEDDA reaction.
-
Workflow for Optimizing Regioselectivity in IEDDA Reactions:
Caption: A decision-making workflow for improving regioselectivity in IEDDA reactions.
Issue 2: Difficulty in Synthesizing Substituted Pyridazinones
Background: Pyridazinones are an important subclass of pyridazines with significant biological activity.[9][10] Their synthesis often involves the cyclocondensation of γ-ketoacids with hydrazine derivatives.[9] However, this method can have limitations depending on the substitution pattern.
Question: I am struggling to synthesize a substituted pyridazinone. The traditional γ-ketoacid and hydrazine method is not working well for my substrate. What are some alternative strategies?
Answer:
While the γ-ketoacid approach is classic, several modern and robust alternatives exist for constructing the pyridazinone core.
-
Copper-Catalyzed Multicomponent Reaction (MCR): A highly efficient method involves a one-pot, copper-catalyzed reaction of an aldehyde, a hydrazine, and an alkynyl ester.[11][12] This approach offers excellent regioselectivity and allows for the rapid generation of diverse pyridazinone libraries.
General Protocol for Copper-Catalyzed Pyridazinone Synthesis:
-
To a sealed tube, add the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%).
-
Add a suitable solvent (e.g., DMSO).
-
Stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Friedel-Crafts Acylation Approach: For certain substitution patterns, a Friedel-Crafts acylation of a substituted benzene with maleic anhydride can be effective.[9] The resulting product is then reduced and cyclized with hydrazine to yield the dihydropyridazinone, which can be subsequently oxidized if needed.
Table 1: Comparison of Pyridazinone Synthesis Methods
| Method | Starting Materials | Key Advantages | Common Issues |
| γ-Ketoacid + Hydrazine | γ-Ketoacids, Hydrazine | Readily available starting materials, well-established. | Limited substrate scope, harsh conditions may be required. |
| Copper-Catalyzed MCR | Aldehydes, Hydrazines, Alkynyl esters | High efficiency, atom economy, diversity-oriented. | Catalyst sensitivity, optimization of conditions may be needed.[11] |
| Friedel-Crafts Acylation | Substituted benzenes, Maleic anhydride | Access to specific substitution patterns. | Multi-step, potential for isomeric mixtures in acylation. |
Issue 3: Unexpected Side Reactions or Product Instability
Question: My reaction is producing an unexpected side product, or my desired pyridazine product seems to be decomposing during workup or purification. What could be happening?
Answer:
Pyridazine rings, being π-electron deficient, can be susceptible to nucleophilic attack, and certain substituents can further influence their stability.
-
Nucleophilic Aromatic Substitution (SNAr): If your pyridazine has a good leaving group (e.g., a halogen) at positions activated by the ring nitrogens, it can be susceptible to nucleophilic attack by reagents or solvents used in the reaction or workup (e.g., water, alcohols, amines). Ensure your workup conditions are non-nucleophilic if this is a possibility.
-
Ring-Opening Reactions: Under certain conditions (e.g., strong base or acid, reducing agents), the pyridazine ring can undergo cleavage. Computational studies have explored various mechanistic pathways for ring-opening in related systems, highlighting the complexity of these reactions.[13][14]
-
Oxidation/Reduction of Substituents: If your substituents are sensitive to the reaction conditions (e.g., an oxidizing or reducing environment), they may be transformed, leading to unexpected products. For example, if you are performing an oxidation step to aromatize a dihydropyridazine, ensure the oxidant is selective and doesn't affect other functional groups in your molecule.
General Troubleshooting Strategy for Side Reactions:
Caption: A systematic approach to troubleshooting unexpected side reactions in pyridazine synthesis.
By carefully considering the reaction mechanism and potential pitfalls, and by systematically optimizing key parameters, the challenges in pyridazine synthesis can be overcome, leading to successful and high-yielding preparation of these important heterocyclic compounds.
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. academic.oup.com [academic.oup.com]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trifluoromethylpyridazine Synthesis
Welcome to the Technical Support Center for Trifluoromethylpyridazine Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating the trifluoromethyl group into pyridazine scaffolds. The introduction of a CF3 group is a powerful strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. However, the unique reactivity of trifluoromethylating agents and the electronic nature of the pyridazine ring can lead to a variety of side-reactions and the formation of complex product mixtures.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Question 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for the desired trifluoromethylated pyridazine?
Answer:
Poor regioselectivity is one of the most common challenges in the C-H trifluoromethylation of heteroaromatics, including pyridazines. The trifluoromethyl radical (CF3•) is a highly reactive and electrophilic species, and the pyridazine ring possesses multiple potential sites for attack. The final isomer distribution is a sensitive function of the substrate's electronic properties and the reaction mechanism.
Root Causes & Mechanistic Insight:
-
Electronic Effects: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, making the carbon atoms electron-deficient. The precise electron density at each C-H position, influenced by other substituents on the ring, dictates the most favorable site for radical attack.
-
Steric Hindrance: Bulky substituents can shield adjacent C-H bonds, sterically directing the incoming trifluoromethylating agent to less hindered positions.
-
Reaction Mechanism: The type of trifluoromethylation (radical, nucleophilic, or electrophilic) follows different mechanistic pathways, leading to different regiochemical outcomes. Radical trifluoromethylation, for instance, is often less selective than directed, metal-catalyzed cross-coupling reactions.
Troubleshooting Protocol:
-
Substrate Modification (If Possible):
-
Introduce a Directing Group: If your synthetic route allows, consider introducing a temporary directing group that can be removed later. For example, a coordinating group like a picolinamide can direct metal-catalyzed trifluoromethylation to a specific ortho-position.
-
Alter Existing Substituents: The electron-donating or -withdrawing nature of existing substituents has a profound impact. Analyze the electronic effects of your current substituents to predict the most reactive sites.
-
-
Change the Trifluoromethylation Method:
-
Shift from Radical to Cross-Coupling: If you are using a radical method (e.g., with Langlois' reagent) on an unsubstituted pyridazine, consider a cross-coupling strategy. This involves pre-functionalizing the desired position with a halide (e.g., I or Br) and then using a copper- or palladium-catalyzed reaction with a nucleophilic CF3 source (e.g., TMSCF3 or Ruppert-Prakash reagent). This approach offers excellent regiocontrol.[1]
-
Compare Radical Reagents: Different radical-generating systems can exhibit subtle differences in selectivity. Compare reagents like sodium trifluoromethanesulfinate (Langlois' reagent) with an oxidant like tert-butyl hydroperoxide (TBHP) against photoredox-catalyzed methods.[2][3][4]
-
-
Optimize Reaction Conditions:
-
Solvent Effects: Solvent polarity can influence the stability of intermediates and transition states. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to polar protic (e.g., water, if using aqueous-compatible methods).
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy, although this may come at the cost of reaction rate.
-
Workflow for Optimizing Regioselectivity
Caption: A decision-tree workflow for troubleshooting poor regioselectivity.
Question 2: I am observing a significant amount of a byproduct that I suspect is a bis-trifluoromethylated pyridazine. How can I prevent this over-reaction?
Answer:
The formation of bis-trifluoromethylated products is a classic example of over-reaction, where the desired mono-trifluoromethylated product competes with the starting material for the trifluoromethylating agent. This is particularly common when the introduction of the first CF3 group does not significantly deactivate the ring towards further trifluoromethylation.
Root Causes & Mechanistic Insight:
-
Stoichiometry: Using a large excess of the trifluoromethylating agent will invariably drive the reaction towards multiple additions.
-
Relative Reactivity: The CF3 group is strongly electron-withdrawing. While this generally deactivates the ring towards further electrophilic attack, the mono-trifluoromethylated pyridazine may still be sufficiently reactive to compete with the starting material, especially under forcing conditions. The synthesis of 3,6-bis-trifluoromethyl-pyridazines is a known transformation, highlighting the feasibility of this second addition.[5]
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Reduce Trifluoromethylating Agent: The most straightforward approach is to reduce the equivalents of the trifluoromethylating agent. Start with a 1:1 or even slightly substoichiometric ratio of the CF3 source to the pyridazine substrate.
-
Slow Addition: Instead of adding all the trifluoromethylating agent at once, use a syringe pump to add it slowly over the course of the reaction. This maintains a low instantaneous concentration of the reagent, favoring the reaction with the more abundant starting material over the product.
-
-
Monitor the Reaction Closely:
-
Time-Course Study: Take aliquots from the reaction at regular intervals and analyze them by GC-MS or LC-MS. This will allow you to determine the optimal reaction time where the yield of the desired mono-adduct is maximized and the formation of the bis-adduct is minimized.
-
-
Adjust Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second trifluoromethylation, which may have a higher activation energy.
-
Data-Driven Approach to Minimizing Over-reaction
| Parameter | Level 1 | Level 2 | Level 3 | Expected Outcome |
| Equivalents of CF3 Reagent | 0.9 eq | 1.1 eq | 1.5 eq | Lower equivalents should decrease bis-CF3 adduct. |
| Addition Method | All at once | Slow addition (2h) | Slow addition (6h) | Slower addition should favor mono-CF3 product. |
| Reaction Temperature | 0 °C | 25 °C (RT) | 50 °C | Lower temperature may improve selectivity. |
Question 3: My starting material is a chloropyridazine, and I am seeing a significant amount of the dechlorinated, trifluoromethylated product. What is causing this and how can I stop it?
Answer:
The replacement of a halogen atom with a hydrogen atom is known as hydrodehalogenation (or simply dehalogenation) and is a common side-reaction in radical and transition-metal-catalyzed reactions.
Root Causes & Mechanistic Insight:
-
Radical Pathway: In radical trifluoromethylation, a radical intermediate is formed on the pyridazine ring. This intermediate can be quenched by a hydrogen atom source in the reaction mixture (e.g., solvent, additives, or even trace water) before it propagates to the desired product.
-
Catalyst-Mediated Reduction: In copper- or palladium-catalyzed reactions, the catalytic cycle can be intercepted by a reductive pathway, especially if protic impurities are present. For example, a Cu(I) species might undergo oxidative addition to the C-Cl bond, but instead of reacting with the CF3 source, it could be protonated, leading to the dechlorinated product.
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
-
Add a Mild, Non-Protic Base:
-
If acidic byproducts (e.g., HCl) are formed during the reaction, they can promote dehalogenation. Adding a non-nucleophilic, anhydrous base like potassium carbonate or cesium carbonate can scavenge these acids.
-
-
Modify the Catalytic System (for cross-coupling reactions):
-
Ligand Choice: The choice of ligand in a copper- or palladium-catalyzed reaction is critical. More electron-donating ligands can sometimes stabilize the metal center and favor the desired cross-coupling pathway over reductive dehalogenation.
-
Copper Source: Compare different copper(I) salts (e.g., CuI, CuBr, CuTC) as their reactivity and propensity for side-reactions can vary.
-
Proposed Mechanism for Dehalogenation
Caption: Competing pathways for the radical intermediate of a chloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating agents, and how do I choose the right one for my pyridazine synthesis?
A: Trifluoromethylating agents are broadly categorized into three classes based on their reactivity: radical, electrophilic ("CF3+"), and nucleophilic ("CF3-").
-
Radical Reagents (e.g., Langlois' Reagent, CF3I with initiator): These are often used for direct C-H trifluoromethylation. They are advantageous when you want to avoid pre-functionalization of the ring but can suffer from a lack of regioselectivity.[2][3]
-
Electrophilic Reagents (e.g., Togni's, Umemoto's Reagents): These reagents deliver a "CF3+" equivalent and are excellent for trifluoromethylating nucleophiles like silyl enol ethers or activated aromatic systems. For pyridazines, they can be effective but may still face regioselectivity challenges.[6]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent (TMSCF3), CF3CO2K/CuI): These deliver a "CF3-" equivalent and are primarily used in transition-metal-catalyzed cross-coupling reactions with halo-pyridazines (e.g., iodo- or bromo-pyridazines). This is the method of choice when high regioselectivity is paramount.[1]
Choosing the right reagent depends on your specific goal:
-
For high regioselectivity , use a nucleophilic reagent with a pre-halogenated pyridazine.
-
For direct C-H functionalization on a complex molecule late in a synthesis, a radical reagent under carefully optimized conditions might be suitable.
Q2: I suspect my trifluoromethyl group is being hydrolyzed. Is this a common side-reaction?
A: Hydrolysis of a trifluoromethyl group back to a carboxylic acid is possible but generally requires harsh conditions (e.g., strong acid or base at high temperatures).[7][8][9][10] Under typical trifluoromethylation conditions, this is an unlikely side-reaction. However, if your workup or subsequent reaction steps involve aggressive pH conditions, you should be aware of this potential degradation pathway. If you suspect hydrolysis, you can check for the formation of the corresponding pyridazine carboxylic acid by LC-MS.
Q3: How can I identify and quantify the side-products in my reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is essential for robust analysis.
-
19F NMR Spectroscopy: This is the most powerful technique for analyzing trifluoromethylated compounds. Each unique CF3 group will give a distinct signal in the 19F NMR spectrum. By integrating the signals, you can determine the relative ratio of your desired product to any trifluoromethylated byproducts (e.g., regioisomers, bis-CF3 adducts). Adding an internal standard with a known concentration and a CF3 group (e.g., trifluorotoluene) allows for quantitative yield determination.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile components of the reaction mixture and getting mass information for each. It can help you identify dechlorinated products, starting material, and regioisomers (which will have the same mass but different retention times).[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar compounds, LC-MS is the preferred method. It provides both retention time and mass data, which is invaluable for identifying a wide range of products and byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GCMS-ID: About GCMS-ID [gcms-id.ca]
Technical Support Center: Overcoming Challenges in the Fluoromethylation of Carboxylic Acids
Welcome to the technical support center for the fluoromethylation of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups onto carboxylic acids. The incorporation of these moieties can significantly alter the physicochemical and biological properties of molecules, making this a critical transformation in medicinal chemistry and materials science.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve successful outcomes.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific problems you might encounter during the fluoromethylation of carboxylic acids. Each entry details potential causes and provides actionable solutions.
Question 1: Why is my O-fluoromethylation reaction resulting in low to no yield?
Answer:
Low or no yield in O-fluoromethylation is a common issue that can stem from several factors, ranging from reagent choice to reaction conditions. Let's break down the potential culprits:
-
Inappropriate Fluoromethylating Reagent: The reactivity of fluoromethylating agents varies significantly. For direct O-fluoromethylation, reagents are typically electrophilic.[2] For instance, S-(monofluoromethyl)diarylsulfonium tetrafluoroborate has been used for monofluoromethylation, while hypervalent iodine reagents like chloro(phenyl)trifluoromethyliodane (CPTFI) are employed for trifluoromethylation.[3][4] Using a reagent not suited for the specific type of fluoromethylation (mono-, di-, or tri-) or one that is incompatible with your substrate's functional groups will lead to failure.
-
Sub-optimal Base: The choice and stoichiometry of the base are critical. The base deprotonates the carboxylic acid, forming the carboxylate anion, which is the active nucleophile. An insufficiently strong base may not generate enough carboxylate, while an overly strong or sterically hindered base can lead to side reactions. For example, 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) and cesium carbonate (Cs₂CO₃) have been successfully used in monofluoromethylation reactions.[3]
-
Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Some fluoromethylation reactions require elevated temperatures to proceed at a reasonable rate. For example, some O-difluoromethylation and O-monofluoromethylation reactions are performed at temperatures ranging from 80°C to 90°C.[3] Conversely, excessively high temperatures can lead to reagent decomposition or the formation of unwanted byproducts. It is often crucial to find the optimal temperature, as both increases and decreases from this point can lower the yield.[3]
-
Solvent Effects: The solvent can influence the solubility of reagents and stabilize intermediates. Aprotic polar solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[3] An inappropriate solvent can hinder the reaction by poorly solvating the reactants or intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield O-fluoromethylation reactions.
Recommended Action Plan:
-
Re-evaluate Your Reagent: Confirm that your chosen fluoromethylating agent is appropriate for your specific carboxylic acid and the desired degree of fluorination. Review recent literature for the most effective reagents for your substrate class.[3]
-
Base Screening: If the reagent is appropriate, perform a small-scale screen of different bases (e.g., DBU, Cs₂CO₃, K₂CO₃) and vary their stoichiometry.
-
Temperature Optimization: Conduct the reaction at a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C) to find the optimal condition.
-
Solvent Screening: Test a few different aprotic polar solvents to see if solubility or reaction kinetics can be improved.
Question 2: My decarboxylative fluoromethylation is not working. What are the common failure points?
Answer:
Decarboxylative fluoromethylation is a powerful technique but involves a more complex mechanistic pathway, often involving radical intermediates.[5] Failure in these reactions can be attributed to several factors:
-
Inefficient Radical Generation: Many modern protocols rely on photoredox or transition metal catalysis to generate the necessary alkyl radical from the carboxylic acid.[6][7] If the photocatalyst is not absorbing light efficiently (e.g., incorrect wavelength), or the transition metal catalyst is poisoned, radical generation will be inefficient.
-
Poor Substrate for Decarboxylation: Not all carboxylic acids readily undergo decarboxylation. The stability of the resulting radical intermediate is a key factor. For instance, α,β-unsaturated carboxylic acids are often good substrates for decarboxylative fluoroalkylation.[1]
-
Incompatible Fluoromethyl Source: The fluoromethylating agent must be capable of trapping the generated radical. Togni-type reagents are commonly used in these reactions.[1]
-
Presence of Radical Inhibitors: Oxygen can quench excited-state photocatalysts and react with radical intermediates. It is often necessary to degas the reaction mixture thoroughly. Other impurities in the starting materials or solvent can also act as inhibitors.
Troubleshooting Steps:
-
Verify Catalytic System: Ensure your photocatalyst and/or transition metal catalyst are active and used at the correct loading. For photoredox reactions, check the light source and ensure the reaction vessel is transparent to the required wavelength.
-
Degas Rigorously: Use a robust degassing method, such as freeze-pump-thaw cycles, to remove dissolved oxygen.
-
Purify Starting Materials: Ensure your carboxylic acid, solvent, and other reagents are free from impurities that could inhibit the reaction.
-
Consider an Alternative Activation Method: If one catalytic system fails, another might be more suitable for your specific substrate. For example, silver-catalyzed methods have also been shown to be effective for decarboxylative fluorination.[8][9]
Question 3: I am observing significant amounts of side products. How can I improve the selectivity of my fluoromethylation reaction?
Answer:
Side product formation is a common challenge, and improving selectivity requires a careful analysis of the potential side reactions.
-
Over-fluoromethylation: In some cases, particularly with highly reactive reagents, you might see the formation of di- or tri-fluoromethylated products when only mono-fluoromethylation is desired. This can often be controlled by carefully adjusting the stoichiometry of the fluoromethylating agent and the reaction time.
-
Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups, such as alcohols, phenols, or amines, these can compete with the carboxylic acid for the fluoromethylating agent.[3] Protecting these groups before the fluoromethylation step is a common strategy to avoid this issue.
-
Decomposition of Reagents or Products: Some fluoromethylating reagents and fluoromethylated products can be unstable under the reaction conditions, leading to decomposition and the formation of impurities. Lowering the reaction temperature or reducing the reaction time can sometimes mitigate these issues.
Strategies for Improving Selectivity:
| Strategy | Description | When to Use |
| Stoichiometry Control | Carefully control the equivalents of the fluoromethylating reagent. | To prevent over-fluoromethylation. |
| Protecting Groups | Protect other nucleophilic functional groups in the molecule. | When the substrate has multiple reactive sites.[3] |
| Temperature and Time Optimization | Reduce temperature and reaction time to minimize decomposition. | When reagent or product instability is suspected. |
| Reagent Choice | Select a fluoromethylating reagent with higher selectivity for carboxylic acids. | If other strategies fail to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main differences between mono-, di-, and trifluoromethylation of carboxylic acids?
A1: The primary differences lie in the reagents used and often the reaction mechanisms.
-
Monofluoromethylation (-CH₂F): Often achieved using electrophilic reagents like S-(monofluoromethyl)diarylsulfonium salts or sulfonium ylides under basic conditions.[2][3]
-
Difluoromethylation (-CHF₂): Can be accomplished using reagents that generate difluorocarbene, or through methods like those employing TMSCF₂Br in an aqueous system.[3]
-
Trifluoromethylation (-CF₃): Frequently involves hypervalent iodine reagents, or decarboxylative strategies using photoredox and copper catalysis with a CF₃ source.[3][6][7]
Q2: How do I choose the right fluoromethylating reagent for my specific application?
A2: The choice of reagent depends on several factors:
-
Desired Group (CH₂F, CHF₂, CF₃): This is the primary determinant.
-
Substrate Scope and Functional Group Tolerance: Some reagents are more robust and tolerate a wider range of functional groups.[3] Reviewing the literature for examples with similar substrates is crucial.
-
Reaction Conditions: Consider the required temperature, pressure, and sensitivity to air and moisture. Milder conditions are generally preferable for complex molecules.[6][7]
-
Commercial Availability and Cost: The practicality of scaling up a reaction can be influenced by the cost and availability of the reagent.
Q3: What is the proposed mechanism for the O-trifluoromethylation of carboxylic acids using a hypervalent iodine reagent?
A3: A plausible mechanism for the O-trifluoromethylation using a λ³-iodane like CPTFI involves the following key steps:
-
Ligand Exchange: The carboxylate anion displaces the chloride on the iodine center to form a benzoate(phenyl)trifluoromethyl-iodane intermediate.
-
Activation (Optional but often crucial): A Lewis acid, such as ZnCl₂, can coordinate to the intermediate, making it more reactive.
-
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired trifluoromethyl benzoate and iodobenzene.
Reaction Mechanism Overview:
Caption: A simplified mechanism for O-trifluoromethylation with a hypervalent iodine reagent.
Q4: Can aliphatic carboxylic acids be fluoromethylated as effectively as aromatic ones?
A4: Yes, many modern protocols demonstrate good to excellent yields for the fluoromethylation of aliphatic carboxylic acids.[3] However, the electronic and steric properties of the aliphatic acid can influence reactivity. For instance, in decarboxylative methods, the stability of the resulting primary, secondary, or tertiary alkyl radical is a key factor.[6][7]
Experimental Protocols
Protocol 1: General Procedure for O-Monofluoromethylation using a Sulfonium Ylide
This is a representative protocol and may require optimization for specific substrates.
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Add the appropriate aprotic solvent (e.g., DCM, 0.1 M).
-
Add the base (e.g., BTPP, 1.2 equiv) and stir for 10 minutes at room temperature.
-
Add the monofluoromethylating sulfonium ylide reagent (1.2 equiv) in one portion.
-
Stir the reaction at the optimized temperature (e.g., 30°C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Decarboxylative Trifluoromethylation via Dual Photoredox and Copper Catalysis
This protocol is adapted from established literature and requires an inert atmosphere and exclusion of light before initiation.
-
To an oven-dried vial, add the carboxylic acid (1.0 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), copper catalyst (e.g., Cu(dap)₂Cl, 5-10 mol%), and the CF₃ source (e.g., Togni's reagent, 1.5 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., N₂) three times.
-
Add the degassed solvent (e.g., DMSO).
-
Stir the mixture at room temperature and irradiate with the appropriate light source (e.g., blue LEDs).
-
Monitor the reaction by LC-MS or ¹⁹F NMR.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify by chromatography.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solution Stability of Pyridazine Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pyridazine derivatives. The unique physicochemical properties of the pyridazine ring, characterized by its π-deficient nature and the presence of two adjacent nitrogen atoms, make it a valuable scaffold in medicinal chemistry. However, these same properties can present challenges regarding the stability of these compounds in solution. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you anticipate, identify, and resolve stability issues encountered during your experiments.
Troubleshooting Guide: A Proactive Approach to Stability
This section is designed in a question-and-answer format to directly address specific issues you may encounter. Each answer delves into the underlying chemical principles and provides actionable protocols.
Q1: My pyridazine derivative is degrading in an aqueous buffer. What are the likely causes and how can I investigate this?
A1: The most common culprits for degradation of pyridazine derivatives in aqueous solutions are hydrolysis and pH-dependent instability. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack by water, which can lead to ring opening or other degradative pathways. The pH of your buffer is a critical factor influencing the rate and mechanism of this degradation.
-
Hydrolytic Degradation: The pyridazine ring, particularly when substituted with electron-withdrawing groups, can be attacked by water molecules. This process can be catalyzed by either acidic or basic conditions. The adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, rendering the ring carbons more electrophilic and thus more prone to nucleophilic attack.
-
pH Influence: The stability of your pyridazine derivative is likely to be highly dependent on the pH of the solution.
-
Acidic Conditions: In acidic media, protonation of the pyridazine nitrogen atoms can further increase the ring's susceptibility to nucleophilic attack by water.
-
Basic Conditions: Under basic conditions, hydroxide ions, being stronger nucleophiles than water, can directly attack the pyridazine ring, potentially leading to ring cleavage.
-
This experiment will help you determine the optimal pH range for your compound's stability.
Protocol 1: pH Stability Profiling using HPLC
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Common buffer systems include phosphate, citrate, and borate.
-
Sample Preparation: Prepare stock solutions of your pyridazine derivative in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute them into each of the prepared buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C to accelerate degradation) and protect them from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample, quench any further reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which your compound is most stable.
| pH | Common Buffer System | Potential Degradation Mechanism |
| 2-4 | Citrate, Phosphate | Acid-catalyzed hydrolysis |
| 7 | Phosphate | Neutral hydrolysis |
| 9-12 | Borate, Phosphate | Base-catalyzed hydrolysis, ring opening |
Q2: I'm observing the formation of an unexpected isomer of my pyridazine compound upon exposure to light. What is happening and how can I prevent it?
A2: Photochemical rearrangement is a known instability pathway for pyridazine derivatives. Exposure to light, particularly UV light, can provide the energy for the pyridazine ring to isomerize to a more thermodynamically stable pyrazine derivative.[1][2]
-
Photorearrangement Mechanism: The absorption of UV radiation can excite the pyridazine molecule to a higher energy state. This excited state can then undergo a series of bond reorganizations, leading to the formation of a Dewar benzene-like intermediate, which subsequently rearranges to the corresponding pyrazine.
-
Factors Influencing Photodegradation: The rate of photodegradation can be influenced by the solvent, the presence of photosensitizers, and the specific substituents on the pyridazine ring.
This protocol will help you confirm the photosensitivity of your compound and evaluate mitigation strategies.
Protocol 2: Forced Photodegradation Study
-
Sample Preparation: Prepare solutions of your pyridazine derivative in a photochemically inert solvent (e.g., acetonitrile, water). Also, prepare a solid sample of your compound.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a controlled light source that emits both UV and visible light, as specified in ICH guideline Q1B. A photostability chamber is ideal.
-
Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples by HPLC-UV/MS. Compare the chromatograms to identify any new peaks corresponding to degradation products. Mass spectrometry can help in identifying the isomeric pyrazine.
-
Prevention:
-
Light Protection: The most straightforward preventative measure is to protect your compound from light at all stages of handling and storage by using amber vials or covering containers with aluminum foil.
-
Formulation Strategies: If the compound is intended for a final product, formulation with UV-absorbing excipients may be considered.
-
Q3: My pyridazine derivative, which is dissolved in an organic solvent, is showing signs of degradation even when stored in the dark at room temperature. What could be the issue?
A3: Oxidative degradation is a likely cause, especially if the solvent is not peroxide-free or if the compound is susceptible to autoxidation. The pyridazine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-cleavage products.
-
Peroxides in Solvents: Ethers (like THF and dioxane) and other organic solvents can form explosive peroxides over time when exposed to air and light. These peroxides are strong oxidizing agents that can degrade your compound.
-
Autoxidation: Some pyridazine derivatives may be susceptible to autoxidation, a process where they react with atmospheric oxygen. This can be catalyzed by trace metal ions.
-
Reaction with Reactive Oxygen Species (ROS): Pyridazine N-oxides can act as photoactivatable sources of reactive oxygen species, suggesting the pyridazine core can interact with ROS.[3][4]
This protocol will help you determine if your compound is susceptible to oxidation.
Protocol 3: Forced Oxidation Study
-
Reagent Preparation: Prepare a solution of a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂) in water or an appropriate organic solvent.
-
Sample Preparation: Dissolve your pyridazine derivative in a suitable solvent and treat it with the oxidizing agent.
-
Reaction Conditions: The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 40-50°C) to accelerate the process.
-
Analysis: Monitor the reaction over time using HPLC. The appearance of new, more polar peaks is often indicative of oxidation (e.g., N-oxide formation).
-
Prevention:
-
Use High-Purity, Peroxide-Free Solvents: Always use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents.
-
Inert Atmosphere: Store solutions of sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for pyridazine derivatives in solution?
A: Based on the potential for hydrolysis, photodegradation, and oxidation, the general recommendation for storing solutions of pyridazine derivatives is:
-
Temperature: Low temperatures (2-8°C or -20°C) are preferable to slow down potential degradation reactions.
-
Light: Always store in amber vials or in the dark to prevent photodegradation.
-
Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) is recommended.
-
Solvent: Use high-purity, anhydrous solvents and avoid long-term storage in protic solvents like water or methanol if the compound shows susceptibility to hydrolysis.
Q: How can I develop a stability-indicating HPLC method for my pyridazine derivative?
A: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method:
-
Perform Forced Degradation Studies: Subject your compound to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress as described in the troubleshooting protocols.[5][6]
-
Analyze Stressed Samples: Analyze the stressed samples by HPLC using a photodiode array (PDA) detector. The PDA detector will help to assess the peak purity of the parent compound peak and ensure that degradation products are not co-eluting.
-
Method Optimization: Adjust the mobile phase composition, gradient, column type, and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validation: Once the method is optimized, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Q: Are there any structural motifs that make a pyridazine derivative more or less stable?
A: Yes, the substituents on the pyridazine ring play a crucial role in its stability:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, halo groups) will generally make the pyridazine ring more electron-deficient and thus more susceptible to nucleophilic attack (e.g., hydrolysis).
-
Electron-Donating Groups (EDGs): EDGs (e.g., amino, alkoxy groups) can increase the electron density of the ring, potentially making it more stable towards nucleophilic attack but possibly more susceptible to oxidation.
-
Steric Hindrance: Bulky substituents near the sites of potential attack can sterically hinder the approach of nucleophiles or other reactants, thereby increasing the stability of the compound.
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Caption: Common degradation pathways for pyridazine derivatives in solution.
Caption: Troubleshooting workflow for pyridazine derivative stability issues.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyridazine N-Oxide Formation
Welcome to the technical support center for pyridazine N-oxide formation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during synthesis, offering in-depth, field-proven insights to help you navigate your experiments successfully.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section tackles the most common issues researchers face during the synthesis of pyridazine N-oxides.
Question 1: My N-oxidation reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?
Answer:
Low conversion is a frequent challenge in pyridazine N-oxidation. The primary factors influencing this are the reactivity of your pyridazine substrate and the choice of oxidant and reaction conditions.
-
Substrate Reactivity: The electron density of the pyridazine ring is a critical factor. Electron-donating groups (EDGs) on the ring increase the nucleophilicity of the nitrogen atoms, facilitating the attack on the oxidant. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making oxidation more difficult. For deactivated pyridazines, more forcing conditions may be necessary.
-
Choice of Oxidant:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and generally effective oxidant for a range of pyridazine derivatives.[1][2] It is known for its reliability in oxidizing various heterocyclic amines.
-
Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): This is a classic and cost-effective method.[1] However, it can sometimes be slower and require elevated temperatures, which might not be suitable for sensitive substrates.
-
Other Peroxy Acids: Peracetic acid and peroxybenzoic acid are also viable options.[3]
-
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Gradually increase the equivalents of your oxidant (e.g., from 1.1 eq. to 1.5 or 2.0 eq. of m-CPBA). Monitor the reaction closely to avoid over-oxidation.
-
Elevate Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature can enhance the reaction rate. For H₂O₂/AcOH, refluxing is common. For m-CPBA, starting at 0 °C and allowing the reaction to warm to room temperature is a standard procedure; if needed, gentle heating (e.g., to 40-50 °C) can be applied.
-
Solvent Choice: Dichloromethane (DCM) and chloroform are common solvents for m-CPBA oxidations. For H₂O₂/AcOH, acetic acid itself often serves as the solvent. Ensure your starting material is fully dissolved.
-
Consider a More Powerful Oxidizing System: For highly deactivated pyridazines, stronger reagents like methyltrioxorhenium (MTO) with hydrogen peroxide can be effective.[1]
-
Question 2: I am observing the formation of significant side products. What are they, and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce yields. The nature of these byproducts depends on the substrate and reaction conditions.
-
Over-oxidation: While the formation of di-N-oxides in pyridazines is generally not observed due to the high energy required to introduce a second positive charge on adjacent nitrogen atoms, other sensitive functional groups on your molecule could be susceptible to oxidation.[4]
-
Ring-Opening or Rearrangement: Under harsh conditions (e.g., strong acids, high temperatures), or with certain substitution patterns, the pyridazine ring can be susceptible to opening or rearrangement.[5]
-
Deoxygenation: In some cases, particularly under photochemical conditions, the formed N-oxide can undergo deoxygenation back to the parent pyridazine.[6]
-
Preventative Measures:
-
Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature is crucial. For exothermic reactions with m-CPBA, it is advisable to add the oxidant portion-wise at 0 °C.
-
Minimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further transformations of the product.
-
Protect Sensitive Functional Groups: If your pyridazine contains other easily oxidizable groups (e.g., sulfides, certain amines), consider protecting them before the N-oxidation step.
-
Question 3: The work-up and purification of my pyridazine N-oxide are challenging. What are the best practices?
Answer:
Pyridazine N-oxides are often polar and can have high water solubility, which can complicate extraction and purification. The byproducts from the oxidant (e.g., meta-chlorobenzoic acid from m-CPBA) also need to be efficiently removed.
-
Work-up Strategies for m-CPBA Reactions:
-
Aqueous Wash: A common method is to wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃), to remove the acidic byproduct, m-chlorobenzoic acid, and any remaining m-CPBA.
-
Precipitation: Cooling the reaction mixture (e.g., in refluxing DCE) to 0°C can precipitate out much of the m-chlorobenzoic acid and unreacted m-CPBA.[7]
-
Solid-Phase Scavengers: For small-scale reactions, using a solid-supported base to quench the reaction can simplify the work-up.
-
-
Purification Techniques:
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the polarity of N-oxides, a polar mobile phase is often required (e.g., DCM/Methanol or Ethyl Acetate/Methanol).
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Acid-Base Extraction: The basicity of the N-oxide can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the N-oxide into an organic solvent.
-
Section 2: Experimental Protocols & In-Depth Analysis
This section provides detailed experimental procedures and the scientific rationale behind the chosen steps.
Protocol 1: General Procedure for Pyridazine N-Oxidation using m-CPBA
This protocol is a robust starting point for the N-oxidation of a variety of pyridazine derivatives.
Materials:
-
Pyridazine derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the pyridazine derivative (1.0 eq.) in DCM (a concentration of 0.1-0.5 M is a good starting point) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization.
Causality Behind the Protocol:
-
Cooling to 0 °C: The reaction between m-CPBA and the pyridazine nitrogen is exothermic. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Portion-wise Addition: This also helps to manage the exotherm and maintain a controlled reaction environment.
-
Aqueous NaHCO₃ Wash: m-CPBA is a peroxy acid, and its byproduct, m-chlorobenzoic acid, is a carboxylic acid. The basic NaHCO₃ solution deprotonates these acids, forming their sodium salts, which are highly soluble in the aqueous phase and are thus removed from the organic layer containing the product.
Visualization of the N-Oxidation Workflow
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. citedrive.com [citedrive.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Pyridazine vs. Pyridine Carboxylic Acids
Introduction: Choosing the Right Heterocyclic Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug design. Among the most prominent are the six-membered aromatic rings, pyridine and its diazine isomers. While pyridine is a ubiquitous and well-characterized scaffold, pyridazine, with its two adjacent nitrogen atoms, presents a unique and often underutilized alternative. The introduction of a carboxylic acid moiety to these rings further enhances their utility, providing a critical anchor for target binding, a handle for prodrug strategies, and a means to modulate physicochemical properties.
This guide provides an in-depth, comparative analysis of pyridazine and pyridine carboxylic acids. Moving beyond a simple list of properties, we will explore the fundamental chemical, electronic, and steric differences between these two scaffolds. We will delve into the causality behind their divergent synthesis and reactivity, and how these differences translate into distinct pharmacological, pharmacokinetic, and toxicological profiles. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting a scaffold for their next generation of therapeutic agents.
Part 1: Structural and Physicochemical Divergence
The primary distinction between a pyridine and a pyridazine ring lies in the number and position of the nitrogen atoms. Pyridine contains a single nitrogen atom, while pyridazine contains two in a 1,2-arrangement. This seemingly small change instigates a cascade of effects on the electronic distribution, geometry, and fundamental properties of the molecule.
The two adjacent nitrogen atoms in the pyridazine ring create a significantly more electron-deficient (π-deficient) aromatic system compared to pyridine.[1][2] This heightened electron deficiency and the presence of a dipole moment originating from the N-N bond influence several key physicochemical parameters that are critical for drug design.
Key Physicochemical Properties Comparison
| Property | Pyridine-2-carboxylic Acid (Picolinic Acid) | Pyridine-3-carboxylic Acid (Nicotinic Acid) | Pyridine-4-carboxylic Acid (Isonicotinic Acid) | Pyridazine-3-carboxylic Acid | Pyridazine-4-carboxylic Acid |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ |
| Molecular Weight | 123.11 g/mol [3][4] | 123.11 g/mol [4] | 123.11 g/mol [4][5] | 124.10 g/mol [6] | 124.10 g/mol [7] |
| pKa (of Carboxylic Acid) | ~1.0 (for protonated ring), 5.4 | 2.0 (for protonated ring), 4.8 | 1.8 (for protonated ring), 5.0 | ~1.9, 4.5 | N/A |
| pKa (of Ring Nitrogen) | 1.0 | 2.0 | 1.8 | ~1.9 | N/A |
| Melting Point (°C) | 134-137[3] | 237 | 310-320[5] | N/A | N/A |
| Solubility in Water | 887 g/L[3] | 16.7 g/L | 5.6 g/L | Soluble | Soluble |
| logP | 0.65[2] | 0.36 | -1.23 | -0.1[6] | -0.3[7] |
Note: Some values are isomer-specific and experimental conditions can cause variations. Data is compiled from various sources for comparison.
The increased nitrogen content in pyridazine carboxylic acids generally leads to higher polarity and a lower logP compared to their pyridine counterparts, which can enhance aqueous solubility but may pose challenges for membrane permeability. Furthermore, the basicity of the ring nitrogens is significantly reduced in pyridazine due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[8] This reduced basicity can be advantageous in drug design to avoid unwanted interactions with biological targets or off-target toxicity associated with highly basic centers.
Part 2: Synthesis and Chemical Reactivity
The synthetic accessibility and subsequent reactivity of a scaffold are paramount considerations in a drug discovery program. Here, pyridine and pyridazine carboxylic acids present distinct strategic challenges and opportunities.
Synthetic Pathways: A Tale of Two Scaffolds
The synthesis of pyridine carboxylic acids is well-established, often relying on the oxidation of inexpensive and readily available alkylpyridine precursors.[9][10] For instance, nicotinic acid (Niacin) can be prepared on an industrial scale via the oxidation of 3-picoline.
Conversely, the synthesis of the pyridazine core typically involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine.[11] Introducing the carboxylic acid functionality can be achieved by using a ketoacid in the initial condensation or by functionalizing a pre-formed pyridazine ring, for example, through palladium-catalyzed carbonylation of a chloropyridazine.[12] While robust, these methods can sometimes require more specialized starting materials compared to the pyridine series.
A recent innovative "skeletal editing" strategy has been developed to convert pyridines directly into pyridazines, potentially bridging this synthetic gap by leveraging the vast chemical space of available pyridines.[13][14]
Caption: General synthetic workflows for pyridine and pyridazine carboxylic acids.
Comparative Reactivity
The electron-deficient nature of both rings dictates their reactivity. Both are generally resistant to electrophilic aromatic substitution, which requires harsh conditions.[2] However, the diazines are even more deactivated than pyridine.
Conversely, both scaffolds are susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present on the ring. The pyridazine ring, being more electron-poor, is generally more reactive towards nucleophiles than the pyridine ring.[1] This enhanced reactivity can be exploited for late-stage functionalization, a highly desirable feature in medicinal chemistry programs.
Part 3: The Medicinal Chemist's Perspective
The ultimate value of a scaffold is determined by the biological activity and pharmacokinetic properties it can impart to a molecule. Pyridine and pyridazine carboxylic acids offer different advantages in this context, largely stemming from their electronic and metal-chelating properties.
Pharmacological Roles and Bioisosterism
Both pyridines and pyridazines are considered "privileged scaffolds" and are present in numerous approved drugs.[15][16]
-
Pyridine Carboxylic Acids: Found in drugs for a vast range of conditions, including hyperlipidemia (Niacin), tuberculosis (Isoniazid, a derivative), and inflammation.[15][17] Their derivatives are potent enzyme inhibitors, with the pyridine nitrogen acting as a key hydrogen bond acceptor.[15][18]
-
Pyridazine Carboxylic Acids: This scaffold is a popular pharmacophore found in drugs such as the antihypertensive Cadralazine and the antidepressant Minaprine.[11][19] The pyridazine motif is often employed in kinase inhibitors and other enzyme-targeted therapies.[20]
The pyridazine ring is often considered a bioisostere of the pyridine or phenyl ring. Replacing a C-H group with a nitrogen atom can significantly alter a molecule's properties to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The switch from a pyridine to a pyridazine introduces a second hydrogen bond acceptor and alters the dipole moment, which can fundamentally change the binding mode of a drug to its target.
Metal Chelation: A Key Differentiator
A critical functional difference arises in their ability to chelate metal ions, a property essential for many enzyme inhibitors that target metalloenzymes.
-
Picolinic acid (Pyridine-2-carboxylic acid) is a well-known bidentate chelating agent, using its ring nitrogen and the carboxylic acid oxygen to coordinate with metal ions like zinc, iron, and copper.[21]
-
Pyridazine-3-carboxylic acid is structurally analogous and also functions as a potent bidentate N,O-chelator.[19] The adjacent nitrogens provide a unique electronic environment that can fine-tune the stability and geometry of the resulting metal complex. This property is particularly valuable in designing inhibitors for enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
Caption: Bidentate (N,O) chelation of a metal ion (M+) by picolinic acid and pyridazine-3-carboxylic acid.
Part 4: Exemplar Experimental Protocol
To illustrate a practical synthetic application, we provide a protocol for the synthesis of a pyridazine carboxylic acid ester via palladium-catalyzed carbonylation, a versatile method for this scaffold.
Protocol: Synthesis of Methyl 6-methoxypyridazine-3-carboxylate
This protocol is adapted from methodologies described for the synthesis of pyridazine derivatives.[12][22]
Objective: To synthesize a pyridazine carboxylic acid ester from a chloropyridazine precursor.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Carbon monoxide (CO) gas (balloon or pressurized cylinder)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloro-6-methoxypyridazine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppp (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with the inert atmosphere three times.
-
Add anhydrous toluene (5 mL), anhydrous methanol (2 mL), and triethylamine (1.5 mmol).
-
Purge the system by bubbling carbon monoxide gas through the solution for 5 minutes.
-
Leave the flask under a CO atmosphere (e.g., via a balloon) and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired methyl 6-methoxypyridazine-3-carboxylate.
Causality: The choice of a palladium catalyst with a phosphine ligand (like dppp) is crucial for the catalytic cycle of carbonylation. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The use of anhydrous solvents is essential to prevent side reactions and catalyst deactivation.
Conclusion and Strategic Outlook
The choice between a pyridazine and a pyridine carboxylic acid scaffold is a strategic decision that should be guided by the specific goals of the drug discovery project.
-
Choose Pyridine Carboxylic Acids when:
-
Rapid access to a wide range of analogs from simple starting materials is a priority.
-
The well-understood and extensive structure-activity relationship (SAR) of the pyridine scaffold is advantageous.
-
A single, moderately basic hydrogen bond acceptor is required for target binding.
-
-
Choose Pyridazine Carboxylic Acids when:
-
A more polar, less basic scaffold is needed to improve solubility or reduce off-target effects.
-
The unique electronic environment and dipole moment of the 1,2-diaza system can offer novel binding interactions.
-
Bidentate metal chelation is a key part of the mechanism of action, and the specific geometry offered by the pyridazine is desired.
-
Modulating ADME properties by moving away from a more common pyridine scaffold is a strategic goal to find novel intellectual property.
-
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The pyridazine core, while synthetically more challenging in some cases, offers distinct electronic and conformational properties that can solve problems of potency, selectivity, and pharmacokinetics that may be intractable with the more conventional pyridine scaffold. By understanding the fundamental differences detailed in this guide, researchers can more effectively harness the potential of both heterocycles to develop innovative and effective therapeutics.
References
- 1. scribd.com [scribd.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Pyridinecarboxylic acid for synthesis 98-98-6 [sigmaaldrich.com]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. Pyridazine - Wikipedia [en.wikipedia.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sarpublication.com [sarpublication.com]
- 21. Picolinic acid - Wikipedia [en.wikipedia.org]
- 22. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Trifluoromethylated Pyridazine Isomers: A Guide for Researchers
Introduction: The Rising Prominence of Trifluoromethylated Pyridazines in Drug Discovery
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a versatile building block for developing novel therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group to the pyridazine ring can further enhance the pharmacological profile of these molecules. The -CF3 group is a powerful modulator of physicochemical properties, often improving metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comparative overview of the biological activities of trifluoromethylated pyridazine isomers, with a focus on their anticancer, antimicrobial, and herbicidal properties. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, offering insights for researchers and drug development professionals.
The Impact of the Trifluoromethyl Group on Biological Activity
The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence ligand-receptor interactions.[2] Furthermore, the lipophilicity of the -CF3 group can enhance the ability of a molecule to cross cell membranes, a critical factor for bioavailability.[3] The position of the -CF3 group on the pyridazine ring can have a profound impact on the molecule's overall shape, electronic distribution, and, consequently, its biological activity. While direct head-to-head comparative studies of all possible trifluoromethylated pyridazine isomers are not extensively available in the current literature, we can infer the influence of the substituent's position from various structure-activity relationship studies.
Anticancer Activity of Trifluoromethylated Pyridazines
Pyridazine derivatives have shown significant promise as anticancer agents, targeting a variety of biological pathways involved in cancer progression.[4][5] The incorporation of a trifluoromethyl group has been a key strategy in the development of potent and selective anticancer compounds.
Synthesis of Anticancer Trifluoromethylated Pyridazines
A common synthetic route to access trifluoromethylated pyridazinone derivatives, a class of compounds with notable anticancer activity, is outlined below. This multi-step synthesis involves the construction of the pyridazinone core followed by functionalization.
Caption: A generalized synthetic workflow for creating trifluoromethylated pyridazinone-based anticancer agents.
Biological Evaluation: In Vitro Cytotoxicity Assays
The anticancer activity of trifluoromethylated pyridazine isomers is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT and SRB assays are two of the most common methods.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated pyridazine compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
While a systematic comparison of all positional isomers is lacking, some SAR studies provide clues:
-
Position of Trifluoromethylphenyl Group: In a series of 4-(trifluoromethylphenyl)pyridazine derivatives, the presence of the trifluoromethyl group on the phenyl ring was found to be crucial for activity.[6]
-
Lipophilicity: Increased lipophilicity due to the -CF3 group generally correlates with enhanced cytotoxic activity, likely due to improved cell membrane permeability.[3]
-
Substitution on the Pyridazine Ring: Further substitutions on the pyridazine core, in addition to the trifluoromethyl group, significantly modulate the anticancer activity. For instance, the introduction of various amine side chains can lead to compounds with potent and selective activity against specific cancer cell lines.[7]
Table 1: Anticancer Activity of Representative Trifluoromethylated Pyridazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (analogue) | HT-29 (Colon) | >100 | [8] |
| 2 | 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (analogue) | HT-29 (Colon) | 3 | [8] |
| 3 | A 5-trifluoromethylpyrimidine derivative | A549 (Lung) | 0.35 | [9] |
Note: The table includes pyridazine analogues and other trifluoromethylated heterocycles to provide a broader context of their anticancer potential.
Herbicidal Activity of Trifluoromethylated Pyridazines
Trifluoromethylated pyridazines have emerged as a significant class of herbicides.[10] They often act by inhibiting key enzymes in plant metabolic pathways, such as phytoene desaturase (PDS), which is involved in carotenoid biosynthesis.
Synthesis of Herbicidal Trifluoromethylated Pyridazines
The synthesis of these compounds often involves the construction of a pyridazinone ring substituted with a trifluoromethylphenyl group.
Biological Evaluation: Herbicidal Activity Assays
The herbicidal activity is assessed through greenhouse tests on various weed species.
Experimental Protocol: Greenhouse Herbicidal Activity Assay
-
Plant Cultivation: Grow target weed species (e.g., barnyardgrass, rape) in pots containing soil in a greenhouse under controlled conditions (temperature, light, humidity).
-
Compound Application: Apply the test compounds, formulated as an emulsion or suspension, to the plants at different growth stages (pre-emergence or post-emergence) and at various concentrations.
-
Evaluation: After a set period (e.g., 2-3 weeks), visually assess the herbicidal effects, such as growth inhibition, chlorosis (bleaching), and necrosis, and compare them to untreated control plants and a commercial herbicide standard.
-
Data Analysis: Determine the concentration required to achieve a certain level of weed control (e.g., GR50, the concentration for 50% growth reduction).
Structure-Activity Relationship (SAR) Insights
-
m-Trifluoromethylphenyl Group: Many potent pyridazine-based herbicides contain an m-trifluoromethylphenyl substituent, suggesting this is a key pharmacophore for interacting with the target enzyme.[6]
-
Substitutions on the Pyridazinone Ring: The nature and position of other substituents on the pyridazinone ring are critical for herbicidal activity and crop selectivity. For example, a methyl group at the 6-position of the pyridazinone ring has been shown to be beneficial for activity.[10]
Caption: Conceptual diagram of the structure-activity relationship of trifluoromethylated pyridazines.
Table 2: Herbicidal Activity of Representative Trifluoromethylated Pyridazine Derivatives
| Compound Class | Target Weed | Activity | Reference |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Barnyardgrass, Rape | Bleaching activity at 10 µg/ml | |
| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | High activity at 75 g/ha | [6] |
Antimicrobial Activity of Trifluoromethylated Pyridazines
The pyridazine scaffold is also found in compounds with a broad spectrum of antimicrobial activity. The introduction of a trifluoromethyl group can enhance this activity.[10]
Synthesis of Antimicrobial Trifluoromethylated Pyridazines
The synthesis of these derivatives often involves the reaction of a trifluoromethylated pyridazine core with various nucleophiles to introduce diverse side chains.
Biological Evaluation: Antimicrobial Susceptibility Testing
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
-
Increased Antimicrobial Activity: The introduction of a trifluoromethyl moiety on the pyridazine skeleton has been shown to lead to an increase in antimicrobial activity.[10]
-
Influence of Other Substituents: The type and position of other substituents on the pyridazine ring play a crucial role in determining the spectrum and potency of antimicrobial activity. For example, chloro derivatives have demonstrated high activity against Gram-negative bacteria.
Table 3: Antimicrobial Activity of a Representative Trifluoromethylated Pyridazine Derivative
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridazine-fluorine cycloadducts | Various bacteria and fungi | Not specified, but increased activity noted | [10] |
Conclusion and Future Perspectives
Trifluoromethylated pyridazines are a promising class of compounds with diverse biological activities. While the available literature provides valuable insights into their anticancer, herbicidal, and antimicrobial potential, a systematic investigation into the comparative activities of all positional isomers of the trifluoromethyl group on the pyridazine ring is an area ripe for exploration. Such studies would provide a more complete understanding of the structure-activity relationships and guide the rational design of more potent and selective drug candidates. Future research should focus on synthesizing and evaluating complete isomeric series to elucidate the precise influence of the -CF3 group's position on biological activity. This will undoubtedly accelerate the development of novel trifluoromethylated pyridazine-based therapeutics and agrochemicals.
References
- 1. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF3 Derivatives of the Anticancer Ru(III) Complexes KP1019, NKP-1339, and Their Imidazole and Pyridine Analogues Show Enhanced Lipophilicity, Albumin Interactions, and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Novel Pyridazine-Based STING Agonists
Introduction: The STING Pathway and the Quest for Systemic Agonists
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, acting as a critical surveillance mechanism for detecting cytosolic DNA—a hallmark of viral infection or cellular damage.[1][2][3] Activation of the STING pathway within immune cells, particularly antigen-presenting cells (APCs), unleashes a powerful cascade resulting in the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines.[4][5] This response is instrumental in bridging innate and adaptive immunity, promoting the priming of cytotoxic T lymphocytes (CTLs) that can seek and destroy cancer cells.[6][7]
The therapeutic potential of activating this pathway has driven the development of STING agonists. Early contenders, such as the natural ligand 2'3'-cGAMP and its cyclic dinucleotide (CDN) analogs, demonstrated promising anti-tumor activity in preclinical models.[6][8] However, their clinical translation has been hampered by poor stability and low membrane permeability, largely restricting their administration to direct intratumoral injection.[9][10] This limitation curtails their utility against metastatic or inaccessible tumors.
The field has since evolved with the discovery of non-CDN small molecules like diABZI and MSA-2, which offered improved properties.[8][11][12] Now, a new frontier is emerging with the development of pyridazine-based STING agonists.[9][13] These novel compounds represent a significant leap forward, offering high potency and, crucially, the potential for systemic administration, which could transform the therapeutic landscape of cancer immunotherapy.[9][13]
This guide provides a comprehensive framework for researchers to validate the efficacy of these new pyridazine-based agonists, comparing them against established alternatives and detailing the critical experiments required to build a robust preclinical data package.
The cGAS-STING Signaling Cascade
The pathway begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[2][3] This binding event activates cGAS to synthesize the second messenger 2’3’-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.[14] This binding induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.[5][15] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes, initiating a powerful anti-tumor immune response.[2][14]
Comparative Analysis of STING Agonists
The validation of a new pyridazine-based agonist requires rigorous comparison against well-characterized predecessors. Each class of agonist possesses distinct physicochemical properties that dictate its biological activity and therapeutic window.
| Feature | 2'3'-cGAMP (Endogenous) | diABZI (Non-CDN) | MSA-2 (Non-CDN) | Pyridazine Agonist (e.g., A4) |
| Class | Cyclic Dinucleotide | Dimeric Amidobenzimidazole | Non-nucleotide Small Molecule | 3-(fluoro-imidazolyl)pyridazine |
| hSTING Binding (EC50) | ~μM range | Low μM range | 8.3 μM[11] | 0.06 μM (in cells)[13] |
| mSTING Binding (EC50) | ~μM range | Low μM range | 0.8 μM[11] | 14.15 μM (in cells)[13] |
| Administration Route | Intratumoral (I.T.) | Intravenous (I.V.) | Oral, Subcutaneous (S.C.)[11] | Systemic (I.V., S.C.)[13] |
| Key Advantage | Natural Ligand | High Potency | Oral Bioavailability[11][16] | High Potency, Systemic Efficacy[9][13] |
| Key Limitation | Poor Stability, Low Permeability | Potential for Systemic Toxicity | Lower potency than some analogs | Further long-term toxicity needed |
This table synthesizes data from multiple sources to provide a comparative overview. EC50 values can vary based on the specific assay conditions.
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation strategy proceeds from confirming direct target interaction in a controlled cellular environment to assessing therapeutic efficacy in a complex in vivo system. This workflow ensures that observed biological effects are directly attributable to on-target STING activation.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to confirm direct binding of a compound to its target protein within intact cells.[17][18] The binding of a ligand, such as our pyridazine agonist, stabilizes the target protein (STING), increasing its resistance to heat-induced denaturation and aggregation.[19][20] By heating cell lysates to various temperatures and quantifying the amount of soluble STING remaining, we can observe a thermal shift in the presence of a binding compound.
Causality: A positive result in this assay is a strong indicator that the agonist's cellular effects are mediated through direct interaction with STING, rather than off-target mechanisms.
Methodology:
-
Cell Culture & Treatment:
-
Culture THP-1 monocytes or another appropriate cell line expressing endogenous STING in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest cells and resuspend to a concentration of 20 x 10^6 cells/mL.
-
Aliquot cells into PCR tubes. Treat with the pyridazine-based agonist (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control sample.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification & Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the total protein concentration across all samples using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using a validated anti-STING antibody.
-
Quantify the band intensities using densitometry.
-
-
Data Interpretation:
-
Plot the percentage of soluble STING relative to the unheated control against temperature for both vehicle- and agonist-treated samples.
-
A rightward shift in the melting curve for the agonist-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Protocol 2: IFN-β Reporter Assay for Pathway Activation
Principle: This cell-based assay quantifies the functional activation of the STING pathway. It utilizes a cell line (e.g., THP-1 Lucia ISG) engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE), which is strongly activated by the IRF3 transcription factor downstream of STING.[21] The amount of light produced by the luciferase enzyme is directly proportional to the level of STING pathway activation.[22]
Causality: This assay directly links target engagement (from CETSA) to the intended biological output—the transcription of interferon-stimulated genes. It is a critical step to confirm the compound is an agonist and not an antagonist or a non-functional binder.
Methodology:
-
Cell Seeding:
-
Seed THP-1 Lucia ISG cells at a density of 50,000 cells per well in a 96-well white, flat-bottom plate in 100 µL of assay medium.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the pyridazine-based agonist and control agonists (e.g., cGAMP, diABZI) in assay medium. A suggested starting concentration is 50 µM with 8-10 dilution points.
-
Add 50 µL of the diluted compounds to the corresponding wells. Include a vehicle-only control.
-
The final volume in each well should be 150-200 µL.[22]
-
-
Incubation:
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent (e.g., QUANTI-Luc™) to room temperature.
-
Transfer 20 µL of the cell culture supernatant from each well to a new white 96-well plate.[22]
-
Add 50 µL of the luciferase reagent to each well and measure luminescence immediately on a plate reader.
-
-
Data Interpretation:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value for each compound. A lower EC50 indicates higher potency.
-
Protocol 3: Syngeneic Mouse Tumor Model for In Vivo Efficacy
Principle: To evaluate the therapeutic potential of a STING agonist, it is essential to use an animal model with a competent immune system. Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background (e.g., MC38 colon adenocarcinoma in C57BL/6 mice), are the gold standard for immuno-oncology studies.[23]
Causality: This experiment aims to validate that the systemic administration of the pyridazine-based agonist can control tumor growth by inducing a potent anti-tumor immune response. It connects the cellular activities observed in vitro to a meaningful therapeutic outcome.
Methodology:
-
Animal Models and Tumor Implantation:
-
Tumor Monitoring and Group Randomization:
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., PBS with 5% DMSO) via the chosen systemic route (e.g., intravenous or subcutaneous).
-
Group 2 (Pyridazine Agonist): Administer the pyridazine agonist systemically at a predetermined dose (e.g., 10 mg/kg) on a defined schedule (e.g., twice weekly for 2 weeks).
-
Group 3 (Positive Control - diABZI): Administer diABZI systemically (e.g., 1.5 mg/kg, I.V.) on its established dosing schedule.[8]
-
Group 4 (Positive Control - cGAMP): Administer cGAMP via intratumoral injection.
-
-
Endpoint Analysis:
-
Primary Endpoint (Tumor Growth): Continue to measure tumor volume and body weight until tumors in the control group reach the predetermined endpoint size. Plot mean tumor volume ± SEM for each group over time.
-
Secondary Endpoint (Survival): Monitor a separate cohort of mice for survival analysis.
-
Pharmacodynamic Readouts: At defined time points (e.g., 6 and 24 hours post-first dose), collect blood via submandibular bleed to measure serum cytokine levels (IFN-β, TNF-α, IL-6) by ELISA or Luminex.[16]
-
Mechanistic Analysis (at study end): Harvest tumors and spleens. Prepare single-cell suspensions for immunophenotyping by flow cytometry to analyze the infiltration and activation status of immune cells (e.g., CD8+ T cells, NK cells, dendritic cells).
-
-
Data Interpretation:
-
Significant tumor growth inhibition or regression in the pyridazine agonist group compared to the vehicle control indicates anti-tumor efficacy.
-
Comparison with control agonists provides a benchmark for its relative potency.
-
Elevated systemic cytokine levels confirm in vivo target engagement and pathway activation.
-
Flow cytometry data revealing an increase in activated CD8+ T cells within the tumor microenvironment provides a mechanistic link between STING activation and the anti-tumor effect.[7]
-
Conclusion
The emergence of systemically available, pyridazine-based STING agonists marks a pivotal moment in cancer immunotherapy. Their potential to overcome the delivery-related limitations of earlier agonists opens up new avenues for treating a broader range of malignancies. However, realizing this potential requires a meticulous and logical validation process. By following the structured workflow and detailed protocols outlined in this guide—from confirming direct target engagement with CETSA to demonstrating immune-mediated tumor regression in vivo—researchers can build a compelling, data-driven case for the therapeutic efficacy of these promising new agents. This rigorous, evidence-based approach is essential for translating innovative chemistry into transformative therapies for patients.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 12. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid Derivatives
Introduction: The Rising Prominence of Trifluoromethyl-Pyridazines in Drug Discovery
The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 5-(trifluoromethyl)pyridazine-3-carboxylic acid a particularly promising scaffold for modern drug design.[6]
This guide provides an in-depth comparison of the in silico docking performance of novel this compound derivatives against relevant biological targets. We will explore the causal relationships behind experimental choices in a typical molecular docking workflow, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.
The "Why": Strategic Rationale for In Silico Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[7] This method is instrumental in the early stages of drug discovery for several reasons:
-
Target Identification and Validation: In silico screening can help identify potential biological targets for a given compound library.[7]
-
Hit Identification: Large virtual libraries of compounds can be rapidly screened against a target of interest to identify potential "hits."
-
Lead Optimization: Docking studies can guide the structural modification of lead compounds to improve their binding affinity and selectivity.
-
Cost and Time Efficiency: By prioritizing compounds for synthesis and biological testing, in silico methods can significantly reduce the time and cost associated with drug development.
Experimental Workflow: A Self-Validating Docking Protocol
The following protocol outlines a robust and self-validating workflow for the molecular docking of this compound derivatives. This protocol is designed to be adaptable to various protein targets.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Trifluoromethyl Group in Pyridazine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, has proven to be a powerful tool for optimizing the pharmacological properties of heterocyclic scaffolds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of trifluoromethylpyridazines and related nitrogen-containing heterocycles, offering a comparative perspective on their performance as kinase inhibitors. We will delve into the causal effects of trifluoromethylation, present supporting experimental data, and provide detailed protocols for synthesis and biological evaluation.
The pyridazine ring is a unique pharmacophore characterized by its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, which can be pivotal for drug-target interactions.[1] The introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and a more desirable pharmacokinetic profile.[2]
Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Heterocycles in Kinase Inhibition
For instance, in the development of inhibitors for various kinases, the replacement of a methyl or hydrogen group with a trifluoromethyl group often leads to a substantial increase in inhibitory activity. This enhancement can be attributed to several factors:
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can improve cell membrane permeability and access to the target protein.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of the drug.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within the pyridazine ring, influencing key interactions with amino acid residues in the kinase active site. It can also participate in favorable orthogonal multipolar interactions with the protein backbone.
Case Study: PIM-1 Kinase Inhibition
PIM kinases are a family of serine/threonine kinases that are attractive targets in oncology due to their role in cell survival and proliferation.[3] The development of PIM-1 inhibitors provides a fertile ground for understanding the SAR of heterocyclic compounds. While a complete SAR table for a trifluoromethylpyridazine series is not published, we can synthesize a comparative view from available data on related scaffolds.
| Compound Scaffold | Key Substituent | Target Kinase | IC₅₀ (nM) | Rationale for Activity |
| Triazolo[4,3-b]pyridazine | Varied aryl groups | PIM-1 | Varies | The core scaffold provides a rigid framework for interaction with the kinase hinge region. Modifications to the aryl substituent are critical for potency.[4] |
| Trifluoromethylpyrimidine | Diaminopyrimidine | PYK2 | Varies | The trifluoromethyl group is crucial for potency and selectivity against related kinases like FAK.[5] |
| Pyridazinone | Phenyl and other groups | CSK | Varies | The pyridazinone core acts as a hinge-binder, with substitutions on appended rings dictating potency and selectivity.[6] |
| Aminopyridazine | 2-amino-pyridine | ALK5 | Varies | The 2-amino-pyridine moiety forms a key hydrogen bond interaction, and further substitutions on the pyridazine ring fine-tune the activity.[7] |
This table illustrates that while the core heterocyclic scaffold is important, the nature and position of substituents play a dominant role in determining the inhibitory potency. The inclusion of a trifluoromethyl group is a common strategy to enhance this potency.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for the synthesis of a key trifluoromethylpyridazine intermediate and an in vitro kinase inhibition assay.
Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine
This protocol describes a common method for the synthesis of 3-chloro-6-(trifluoromethyl)pyridazine, a versatile intermediate for the preparation of more complex derivatives. The synthesis typically starts from a commercially available precursor like 3,6-dichloropyridazine.
Step 1: Preparation of 3,6-dichloropyridazine
A common method involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride.[8]
-
To a round-bottom flask, add 3,6-dihydroxypyridazine and an excess of phosphorus oxychloride.
-
Heat the mixture under reflux for several hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
-
The resulting precipitate, 3,6-dichloropyridazine, is collected by filtration, washed with water, and dried.
Step 2: Trifluoromethylation of 3,6-dichloropyridazine
The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) or by converting a chloro group to a trifluoromethyl group via a multi-step process. A detailed, specific protocol for the direct trifluoromethylation of 3,6-dichloropyridazine is often proprietary. However, a general approach involves nucleophilic aromatic substitution.
A generalized representation of this multi-step process is often required as direct, single-step public domain protocols are scarce.
Diagram: Synthetic Workflow for a Trifluoromethylpyridazine Derivative
Caption: Generalized synthetic workflow for trifluoromethylpyridazine derivatives.
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to determine the IC₅₀ of a test compound against PIM-1 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2]
Materials:
-
Recombinant Human PIM-1 Kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of test compound or DMSO (for control wells).
-
2 µL of PIM-1 enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Structure-Activity Relationship Insights and Logical Framework
Based on the analysis of trifluoromethylated heterocycles as kinase inhibitors, we can establish a logical framework for SAR exploration.
Diagram: SAR Logic for Trifluoromethylpyridazine Kinase Inhibitors
Caption: Logical relationships in the SAR of trifluoromethylpyridazine kinase inhibitors.
This diagram illustrates the key considerations in designing potent and selective trifluoromethylpyridazine-based kinase inhibitors. The position of the trifluoromethyl group is crucial for optimizing interactions within the ATP-binding pocket. A hinge-binding moiety is often necessary to anchor the molecule, while modifications in the solvent-exposed region can be tailored to improve selectivity and pharmacokinetic properties.
Conclusion
The trifluoromethyl group is a powerful asset in the medicinal chemist's toolkit, capable of transforming a promising scaffold into a potent and drug-like molecule. While a comprehensive, publicly available SAR dataset for a series of trifluoromethylpyridazines remains elusive, by drawing comparisons with related heterocyclic systems, we can confidently assert the value of this substitution. The enhanced potency, metabolic stability, and favorable binding interactions conferred by the trifluoromethyl group make it a critical consideration in the design of next-generation kinase inhibitors and other therapeutics. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for the rational design and evaluation of novel trifluoromethylpyridazine-based drug candidates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
A Comparative Guide to the Fluorination of Pyridazines for Pharmaceutical and Agrochemical Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, presents a unique electronic landscape that, when fluorinated, can lead to profound alterations in a molecule's physicochemical and biological properties.[1][4][5] This guide provides a comparative analysis of the principal methods for pyridazine fluorination, offering insights into their mechanisms, substrate scope, and practical applications to empower researchers in the rational design of novel, high-value compounds.
The Impact of Fluorine on Pyridazine Scaffolds
The introduction of fluorine can dramatically influence a pyridazine-containing molecule's:
-
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]
-
Lipophilicity: Fluorination can enhance a molecule's ability to permeate biological membranes.[1][3]
-
Binding Affinity: Fluorine's unique electronic properties can lead to favorable interactions with biological targets, such as hydrogen bonding.[3]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the basicity of the pyridazine nitrogens, influencing drug-receptor interactions.[1][2][6]
Key Fluorination Strategies: A Comparative Overview
The primary methods for introducing fluorine into the pyridazine ring can be broadly categorized as nucleophilic aromatic substitution (SNAr), direct C-H fluorination, and electrophilic fluorination. Each approach possesses distinct advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and widely employed method for synthesizing fluorinated heterocycles.[7] This strategy involves the displacement of a leaving group, typically a halide, from an electron-deficient pyridazine ring with a nucleophilic fluoride source. The Halogen Exchange (Halex) reaction is a common SNAr approach where a chloro- or bromopyridazine is treated with a fluoride salt.[7]
Mechanism: The reaction proceeds through a Meisenheimer intermediate, a negatively charged species whose stability is crucial for the reaction to proceed.[8] The presence of electron-withdrawing groups on the pyridazine ring accelerates the reaction by stabilizing this intermediate.[8]
Advantages:
-
Well-established and predictable regioselectivity.
-
Applicable to a range of pyridazine substrates, particularly those with activating electron-withdrawing groups.
Limitations:
-
Requires a pre-functionalized pyridazine with a suitable leaving group.
-
Can be challenging for electron-rich pyridazine systems.[9]
Direct C-H Fluorination
Direct C-H fluorination represents a more atom-economical approach, avoiding the need for pre-functionalization.[10] This method involves the direct conversion of a C-H bond to a C-F bond.
Mechanism: The mechanism can vary depending on the reagents and conditions. Some methods proceed through a radical pathway, while others may involve concerted metalation-deprotonation or other complex mechanisms.[11][12] For instance, silver(II) fluoride (AgF2) has been shown to mediate the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom.[11][12][13]
Advantages:
-
High atom economy and step efficiency.
-
Enables late-stage fluorination of complex molecules.[14]
Limitations:
-
Regioselectivity can be a challenge, sometimes leading to mixtures of isomers.
-
Can require harsh reaction conditions or specialized reagents.[10]
Electrophilic Fluorination
Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center.[15] Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and ease of handling.[15][16]
Mechanism: The precise mechanism of electrophilic fluorination is still a subject of study, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, depending on the substrate and reagent.[15][16]
Advantages:
-
Broad substrate scope, including electron-rich pyridazines.
-
Generally mild reaction conditions.
Limitations:
-
The high reactivity of some electrophilic fluorinating agents can lead to side reactions.[17]
-
Regiocontrol can be influenced by subtle electronic and steric factors.
Comparative Data Summary
| Method | Reagents | Substrate Scope | Regioselectivity | Key Advantages | Key Limitations |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Electron-deficient pyridazines with a leaving group (e.g., Cl, Br) | High, determined by the position of the leaving group | Well-established, predictable | Requires pre-functionalization, limited to electron-poor systems |
| Direct C-H Fluorination | AgF2, Selectfluor® | Broad, including functionalized pyridazines | Can be variable, often favoring positions adjacent to nitrogen | High atom economy, late-stage functionalization | Can require harsh conditions, potential for isomer mixtures |
| Electrophilic Fluorination | Selectfluor®, NFSI | Broad, including electron-rich pyridazines | Generally good, but can be influenced by substrate electronics | Mild conditions, broad applicability | High reactivity can lead to side reactions, regiocontrol can be challenging |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Fluorination (Halex Reaction) of 3,6-dichloropyridazine
This protocol describes the synthesis of 3-chloro-6-fluoropyridazine.
Materials:
-
3,6-dichloropyridazine
-
Potassium Fluoride (KF)
-
Anhydrous solvent (e.g., DMSO, Sulfolane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,6-dichloropyridazine (1.0 equiv) and anhydrous potassium fluoride (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Direct C-H Fluorination of a Pyridazine Derivative using AgF2
This protocol is adapted from a general procedure for the C-H fluorination of N-heterocycles.[10]
Materials:
-
Pyridazine substrate
-
Silver(II) Fluoride (AgF2)
-
Anhydrous acetonitrile
-
Reaction vial with a septum cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyridazine substrate (1.0 equiv) and AgF2 (1.5-2.0 equiv) to a dry reaction vial.
-
Add anhydrous acetonitrile.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Electrophilic Fluorination using Selectfluor®
This protocol provides a general method for the electrophilic fluorination of an activated pyridazine.
Materials:
-
Pyridazine substrate
-
Selectfluor®
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the pyridazine substrate (1.0 equiv) in the chosen solvent in a reaction flask.
-
Add Selectfluor® (1.1-1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Logical Workflow for Method Selection
Caption: A decision tree to guide the selection of an appropriate fluorination method for pyridazine substrates.
Mechanistic Insights
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridazine ring.
Conclusion
The choice of fluorination method for pyridazines is highly dependent on the specific substrate, the desired regioselectivity, and the overall synthetic strategy. While classical SNAr reactions offer reliability for appropriately substituted precursors, modern direct C-H and electrophilic fluorination methods provide powerful tools for the late-stage functionalization of complex molecules. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to effectively harness the power of fluorination in the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to Benchmarking Novel Pyridazine Derivatives in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4][5][6] The unique physicochemical characteristics of the pyridazine ring, conferred by the adjacent nitrogen atoms, allow for favorable interactions with various biological targets, making it an invaluable template for designing next-generation therapeutics.[7][8]
This guide provides a comprehensive framework for benchmarking new pyridazine derivatives against established compounds, with a focus on two critical therapeutic areas: oncology, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and inflammation, by inhibiting Cyclooxygenase-2 (COX-2). We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear comparison using quantitative data.
The Rationale for Benchmarking: From Cytotoxicity to Selective Inhibition
The primary goal of benchmarking is to determine not only the potency of a new chemical entity but also its selectivity and potential for a superior therapeutic window compared to existing drugs. A common pitfall is to focus solely on raw potency (e.g., a low IC₅₀ value). A successful benchmarking program, however, follows a logical progression from broad activity to specific mechanism of action and, finally, to in vivo efficacy and safety.
Our evaluation workflow is designed to answer a series of critical questions:
-
Is the new compound biologically active against cancer cells? (Initial Cytotoxicity Screening)
-
If so, does it act on the intended molecular target? (Kinase Inhibition Assay)
-
How does its potency and selectivity compare to a gold-standard drug? (Comparative Data Analysis)
-
Does the in vitro activity translate to a biological effect in a living system? (In Vivo Models)
-
Does it offer a safety advantage over existing treatments? (Selectivity & Ulcerogenicity Assays)
This structured approach ensures that resources are focused on candidates with the highest probability of preclinical and clinical success.
Experimental Benchmarking Protocols
Here, we detail the step-by-step methodologies for core experiments. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric test to assess a compound's ability to inhibit cell growth and viability.[9][10] It serves as the initial broad screening funnel. The assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9] A reduction in purple color formation is directly proportional to the number of non-viable cells, indicating the compound's cytotoxic or cytostatic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the new pyridazine derivatives and the reference compound (e.g., Sorafenib) in the cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) group.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
Causality: Once a compound shows cytotoxic activity, it is crucial to verify that it acts on its intended molecular target. For many anticancer pyridazines, this target is a protein kinase like VEGFR-2, which is critical for tumor angiogenesis.[7][12][13] This enzyme inhibition assay directly measures the compound's ability to block the enzymatic activity of VEGFR-2, confirming its mechanism of action.[14][15]
Step-by-Step Methodology:
-
Assay Setup: Use a commercially available VEGFR-2 kinase assay kit, which typically employs a fluorescence or luminescence-based readout.
-
Component Addition: In a 96-well plate, add the reaction buffer, the specific substrate for VEGFR-2, and ATP.
-
Inhibitor Incubation: Add serial dilutions of the new pyridazine derivatives and the reference inhibitor (e.g., Sorafenib).
-
Enzyme Reaction Initiation: Add recombinant human VEGFR-2 enzyme to each well to start the kinase reaction. Incubate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).
-
Reaction Termination & Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. This is often a developer reagent that produces a luminescent or fluorescent signal.
-
Data Acquisition: Measure the signal using a plate reader. A lower signal corresponds to higher kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ value as described in the MTT assay protocol.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
Causality: For anti-inflammatory pyridazines, the primary targets are often the cyclooxygenase (COX) enzymes.[4][16] It is critical to assess inhibition against both COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). A high selectivity for COX-2 over COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[16][17] This assay determines both potency and the crucial selectivity index (SI).
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Inhibitor Pre-incubation: Pre-incubate the enzymes with various concentrations of the new pyridazine derivatives or reference drugs (e.g., Indomethacin, Celecoxib) for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a solution of HCl.
-
Prostaglandin Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a standard enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[16]
Protocol 4: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)
Causality: This is a classic and reliable acute inflammation model to validate the in vitro anti-inflammatory activity of a compound in a living organism.[18] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimate for at least one week with free access to food and water.
-
Compound Administration: Divide the animals into groups: a vehicle control, a positive control (e.g., Indomethacin), and test groups receiving different doses of the new pyridazine derivative, typically administered orally.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after injection (at 0 hours) and at subsequent hourly intervals (1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.[18]
Data Presentation: A Comparative Analysis
To provide a clear benchmark, the performance of two hypothetical new pyridazine derivatives, PDZ-A and PDZ-B , is compared against established drugs.
Table 1: Anticancer Activity Benchmark (VEGFR-2 Pathway)
| Compound | Cytotoxicity IC₅₀ (HepG2, µM) | Cytotoxicity IC₅₀ (MCF-7, µM) | VEGFR-2 Kinase Inhibition IC₅₀ (nM) |
| PDZ-A (New) | 5.2 | 7.8 | 95 |
| PDZ-B (New) | 12.5 | 15.1 | 250 |
| Sorafenib (Std.) | 9.2 | 5.5 | 100 |
Interpretation: PDZ-A shows comparable VEGFR-2 inhibition to Sorafenib and better cytotoxicity against the HepG2 liver cancer cell line, marking it as a promising candidate for further investigation.[11]
Table 2: Anti-inflammatory Activity Benchmark (COX Pathway)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | In Vivo Edema Inhibition (%) |
| PDZ-C (New) | 15.6 | 0.15 | 104 | 68% |
| PDZ-D (New) | 8.2 | 1.1 | 7.5 | 45% |
| Celecoxib (Std.) | >10 | 0.35 | >28 | 72% |
| Indomethacin (Std.) | 0.25 | 0.50 | 0.5 | 75% |
Interpretation: PDZ-C demonstrates excellent potency for COX-2 and a very high selectivity index, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective inhibitors like Indomethacin.[16][17] Its in vivo activity is comparable to the standard drug Celecoxib.
Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: High-level workflow for benchmarking new chemical entities.
Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridazine derivatives.
Conclusion and Future Outlook
This guide outlines a robust, logical, and multi-tiered strategy for benchmarking novel pyridazine derivatives. By progressing from broad cytotoxicity assays to specific mechanistic and in vivo studies, researchers can build a comprehensive data package that clearly defines a new compound's potential relative to existing standards. The pyridazine scaffold continues to be a remarkably fruitful starting point for drug discovery.[3][19] The successful translation of these promising preclinical findings into clinical candidates will depend on rigorous, objective, and mechanistically informed benchmarking, as detailed in this guide.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 6. sarpublication.com [sarpublication.com]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.biobide.com [blog.biobide.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyridazine Isomers
Introduction
In the realm of heterocyclic chemistry, the diazines—pyridazine, pyrimidine, and pyrazine—represent a fundamental class of aromatic compounds. As isosteres of benzene with two nitrogen atoms replacing carbon atoms in the six-membered ring, these isomers are foundational building blocks in numerous pharmaceuticals, agrochemicals, and materials. Their utility is deeply rooted in their distinct physicochemical properties, which are a direct consequence of the relative positioning of the two nitrogen atoms. For researchers in drug discovery and development, the unambiguous identification and characterization of these isomers are paramount. This guide provides a comprehensive comparison of the spectroscopic signatures of pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), offering a multi-faceted approach to their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Electronic Landscape
The arrangement of the nitrogen atoms within the aromatic ring profoundly influences the electronic distribution and symmetry of each isomer, which in turn governs their spectroscopic behavior.
Caption: Molecular structures of pyridazine, pyrimidine, and pyrazine.
Pyridazine, with its adjacent nitrogen atoms, possesses a significant dipole moment. Pyrimidine also has a notable dipole moment, while pyrazine, owing to its D2h symmetry, has no net dipole moment.[1] These differences in electron density and symmetry are the primary reasons for their distinct spectroscopic fingerprints.
Comparative Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles and Experimental Choices
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The electronegative nitrogen atoms withdraw electron density from the ring, deshielding the adjacent protons and carbons and causing their resonances to appear at a higher chemical shift (downfield) compared to benzene. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. For unambiguous assignments, especially in substituted analogs, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2][3][4]
Comparative Analysis
The ¹H NMR spectra of the three isomers are strikingly different.[5]
-
Pyridazine: The two nitrogen atoms are adjacent, resulting in a complex second-order splitting pattern. The protons adjacent to the nitrogens (H3/H6) are the most deshielded, while the protons further away (H4/H5) are more shielded.
-
Pyrimidine: The proton at C2, situated between the two nitrogen atoms, is significantly deshielded and appears as a singlet. The proton at C5 is the most shielded, appearing as a triplet, while the protons at C4/C6 are deshielded and appear as a doublet.
-
Pyrazine: Due to the molecule's symmetry, all four protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum.
The ¹³C NMR spectra also show distinct patterns. The carbon atoms directly bonded to nitrogen are the most deshielded.
Data Summary: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Pyridazine | H3/H6: ~9.2, H4/H5: ~7.5[6] | C3/C6: ~150, C4/C5: ~125 |
| Pyrimidine | H2: ~9.3, H4/H6: ~8.8, H5: ~7.4 | C2: ~158, C4/C6: ~157, C5: ~121[7] |
| Pyrazine | H2/H3/H5/H6: ~8.6 | C2/C3/C5/C6: ~145 |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
Principles and Experimental Choices
IR spectroscopy probes the vibrational modes of a molecule. Each of the pyridazine isomers has a unique set of vibrational frequencies due to differences in their molecular symmetry and bond strengths.[8][9] Spectra can be recorded on neat liquids, solids (as KBr pellets or mulls), or in the gas phase. For comparative purposes, it is crucial to use the same sampling method for all isomers.
Comparative Analysis
The IR spectra of pyridazine, pyrimidine, and pyrazine exhibit characteristic bands corresponding to C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending vibrations.[10][11]
-
Pyridazine: Shows characteristic bands for the N-N stretching vibration, which is absent in the other two isomers.
-
Pyrimidine: The spectrum is typically more complex than that of pyrazine due to its lower symmetry.
-
Pyrazine: Due to its high symmetry (D2h), many vibrational modes are IR-inactive, leading to a simpler spectrum compared to the other two isomers.[1]
Data Summary: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Pyridazine | Pyrimidine | Pyrazine |
| C-H Stretching | 3050-3100 | 3050-3100 | 3050-3100 |
| Ring Stretching | 1570, 1445, 1415 | 1585, 1465, 1395 | 1580, 1480, 1415 |
| C-H In-plane Bending | 1230, 1150, 1060 | 1240, 1140, 1065 | 1150, 1095, 1015 |
| C-H Out-of-plane Bending | 960, 755 | 985, 810, 675 | 805 |
Note: These are approximate values and can vary with the physical state of the sample.
Experimental Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty spectrometer and subtract it from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principles and Experimental Choices
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine isomers exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent polarity.[12] Non-polar solvents like hexane or cyclohexane are often used to observe the fine vibrational structure, while polar solvents like ethanol or water can cause shifts in the absorption bands (solvatochromism).[13]
Comparative Analysis
-
π→π transitions:* These are typically intense absorptions occurring at shorter wavelengths.
-
n→π transitions:* These arise from the excitation of a non-bonding electron on a nitrogen atom to an anti-bonding π* orbital. These transitions are generally weaker and occur at longer wavelengths.
The relative energies of the molecular orbitals differ among the isomers, leading to distinct UV-Vis spectra.[14]
Data Summary: UV-Vis Absorption Maxima (λmax, nm) in Cyclohexane
| Isomer | n→π* Transition (λmax, nm) | π→π* Transition (λmax, nm) |
| Pyridazine | ~340 | ~246 |
| Pyrimidine | ~298 | ~243 |
| Pyrazine | ~326 | ~260 |
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Solution Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with the sample solution and place it in the sample beam.
-
Data Acquisition: Scan the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Mass Spectrometry (MS)
Principles and Experimental Choices
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways are often characteristic of the molecular structure.
Comparative Analysis
While all three isomers have the same nominal molecular weight (80 Da), their fragmentation patterns are distinct due to the different positions of the nitrogen atoms, which influence the stability of the molecular ion and the subsequent fragmentation pathways.[15][16][17]
-
Pyridazine: A characteristic fragmentation is the loss of a molecule of nitrogen (N₂) to give a C₄H₄⁺˙ fragment at m/z 52.
-
Pyrimidine and Pyrazine: The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 53.[18] Further fragmentation can lead to the formation of other characteristic ions.
Caption: Key fragmentation pathways of pyridazine isomers in EI-MS.
Data Summary: Key Fragments in EI-Mass Spectrometry (m/z)
| Isomer | Molecular Ion (M⁺˙) | Key Fragment(s) |
| Pyridazine | 80 | 52 (M - N₂) |
| Pyrimidine | 80 | 53 (M - HCN) |
| Pyrazine | 80 | 53 (M - HCN) |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatography inlet for volatile liquids.
-
Ionization: Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Summary of Spectroscopic Distinctions
| Technique | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) |
| ¹H NMR | Complex multiplet | Three distinct signals (singlet, doublet, triplet) | Single sharp singlet |
| IR | N-N stretch present | More complex spectrum | Simpler spectrum due to high symmetry |
| UV-Vis | n→π* at ~340 nm | n→π* at ~298 nm | n→π* at ~326 nm |
| MS | Major fragment at m/z 52 (-N₂) | Major fragment at m/z 53 (-HCN) | Major fragment at m/z 53 (-HCN) |
Conclusion
The spectroscopic analysis of pyridazine, pyrimidine, and pyrazine offers a classic example of how subtle changes in molecular structure lead to profound differences in physical and chemical properties. While each technique provides valuable information, a comprehensive approach utilizing NMR, IR, UV-Vis, and MS allows for the unambiguous identification and characterization of these important heterocyclic isomers. For the drug development professional, a thorough understanding of these spectroscopic fingerprints is essential for quality control, reaction monitoring, and the ultimate success of synthetic endeavors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 7. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine (1998) | Ferenc Billes | 88 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.montana.edu [chemistry.montana.edu]
- 14. chemistry.montana.edu [chemistry.montana.edu]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid
This guide provides an in-depth operational and safety protocol for the proper handling and disposal of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid. As a crucial building block in medicinal chemistry and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This document is designed to empower researchers, scientists, and laboratory managers to handle this compound with the highest degree of safety and regulatory compliance, ensuring a secure environment and the integrity of your research.
Section 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of this compound have not been exhaustively investigated, data from safety data sheets (SDS) for this and structurally similar compounds provide a clear directive for cautious handling.[1]
The primary hazards are associated with its irritant properties. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all procedures must be designed to prevent direct contact and aerosol generation.
Causality Behind the Hazard: The trifluoromethyl (-CF3) group, while often added to enhance metabolic stability and membrane permeability in drug candidates, can also influence the reactivity and irritancy of the parent molecule. The carboxylic acid function adds corrosive potential. This combination necessitates treating the compound as hazardous until proven otherwise.
Quantitative Safety Data Summary
For quick reference, the hazard classifications based on the Globally Harmonized System (GHS) and other standard systems are summarized below.
| Hazard Classification System | Rating | Description | Source |
| GHS Hazard Statements | H315 | Causes skin irritation. | [1][2][3] |
| H319 | Causes serious eye irritation. | [1][2][3] | |
| H335 | May cause respiratory irritation. | [1][2][3] | |
| NFPA 704 Rating | Health: 2 | Can cause temporary incapacitation or residual injury. | [1] |
| Flammability: 0 | Will not burn under normal fire conditions. | [1] | |
| Instability: 0 | Normally stable, even under fire exposure. | [1] | |
| HMIS Rating | Health: 2 | Moderate hazard. | [1] |
| Flammability: 0 | Minimal hazard. | [1] | |
| Physical Hazard: 0 | Minimal hazard. | [1] |
Section 2: Prerequisite Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The following protocols are mandatory to minimize exposure risk during routine use and waste preparation.
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to control potential dust and vapors.[1][2]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[2][5] Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) of sufficient thickness. Wash hands thoroughly with soap and water after handling, even if gloves are worn.[2][5]
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin contact.[2]
-
Respiratory Protection: For operations that may generate significant dust, or if engineering controls are not sufficient, use a NIOSH-approved N95 (US) or P1/P2 (EU) particle respirator.[1]
Section 3: The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [2][4]
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: All forms of this compound waste—including expired or unused pure compound, reaction residues, and contaminated materials—must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, acids, or bases, must be kept separate to avoid hazardous reactions.[4][5]
Step 2: Preparing Waste for Disposal
-
Container Selection:
-
Solid Waste: Place pure solid compound and contaminated disposable labware (e.g., weigh boats, contaminated wipes) into a durable, sealable, and clearly labeled polyethylene container.
-
Liquid Waste: If the compound is in solution, use a compatible, leak-proof, and shatter-resistant container (e.g., high-density polyethylene, HDPE).
-
-
Labeling: The waste container must be labeled clearly and accurately at all times. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
The name of the principal investigator or lab group.
-
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general traffic.
Step 3: Managing Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: For a solid spill, carefully sweep up the material without creating dust and place it into a labeled hazardous waste container.[1][4] For a small liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place the absorbent into the waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted by a licensed and certified professional waste disposal company.[1][2]
-
Consult Regulations: The disposal contractor will ensure compliance with all local, state, and federal regulations for hazardous waste.[6] The likely method of disposal is high-temperature incineration at an approved facility, which ensures the complete destruction of the compound.
-
Contaminated Packaging: Dispose of the original, empty product container as unused product—that is, as hazardous waste.[1]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe and compliant waste disposal.
References
Personal protective equipment for handling 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
Comprehensive Safety and Handling Guide: 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the potential hazards is the critical first step in any laboratory procedure. Based on the structure of this compound, we must anticipate the following risks:
-
Corrosivity and Irritation (Carboxylic Acid Moiety) : Carboxylic acids are known to be corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Direct contact can lead to burns, and inhalation of dust particles may irritate the mucous membranes.
-
Respiratory Irritation (Fine Powder) : As a solid, this compound is likely a fine powder, which can be easily aerosolized during handling, posing an inhalation hazard.[3][4] An analogous compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is known to cause respiratory irritation.[5]
-
Skin and Eye Irritation : The aforementioned analogous compound is also classified as causing skin and serious eye irritation.[5] Therefore, it is prudent to assume similar properties for this compound.
-
Thermal Decomposition Hazards (Trifluoromethyl Group) : While trifluoromethyl groups are generally stable, they can decompose under high heat, such as in a fire, to produce hazardous substances like hydrogen fluoride (HF).[6][7]
Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides a robust barrier against airborne particles and potential splashes of solutions containing the compound.[8][9] |
| Respiratory | NIOSH-approved N95 dust mask (at a minimum) or a respirator with a particulate filter | Protects against the inhalation of fine powder, which can cause respiratory irritation.[3][8][10] |
| Hands | Chemical-resistant gloves (Nitrile rubber is a good initial choice) | Prevents direct skin contact, which can lead to irritation or burns.[2][11] Always inspect gloves for integrity before use. |
| Body | A lab coat, long pants, and closed-toe shoes | Protects the skin from accidental spills and contamination.[3][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area : All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Pre-use Inspection : Before starting, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is in proper working order.
-
Donning PPE : Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing : When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing dishes to prevent the powder from dispersing.
Dissolution and Reaction Setup
-
Solvent Addition : Add solvents slowly to the solid to minimize splashing and aerosol formation.
-
Closed System : Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control : If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely to avoid decomposition.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. flinnsci.com [flinnsci.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95 80194-69-0 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. realsafety.org [realsafety.org]
- 11. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
